The following diagram illustrates the reconstructed biosynthetic pathway for this compound, primarily based on studies in engineered yeast and E. coli. In plants, the MEP pathway in plastids is typically the source of precursors for monoterpenes like this compound [1].
Simplified this compound biosynthesis pathway showing precursor supply and key enzymatic steps.
For researchers, the practical implementation and optimization of this pathway are critical. The following table summarizes key experimental data and strategies from recent studies.
| Aspect | Engineered Host | Key Strategy / Result | Reference / Yield |
|---|---|---|---|
| Pathway Assembly | E. coli [2] | Compared MEP vs. MVA pathway; MVA + GPPS from Abies grandis + SabS from Salvia pomifera showed 20x higher yield. | 44.74 mg/L (flask) |
| Strain Engineering | S. cerevisiae [3] | Used CRISPR-Cas9 to integrate SabS and GPPS genes; marker-free, food-grade strain. | ~23.6 mg/L (optimized flask) |
| Feedstock & Process | Ashbya gossypii [4] | Used xylose-rich corn cob hydrolysates + molasses; engineered NPP synthase pathway. | 684.5 mg/L (flask) |
| Fermentation Scale-Up | E. coli [2] | Fed-batch fermentation with optimized medium/glycerol feed. | 2.65 g/L (bioreactor) |
Detailed Methodology for Pathway Engineering in Yeast [3]:
While the basic pathway to this compound is established, several areas require further investigation, particularly in plants:
The table below summarizes the core chemical and physical properties of sabinene.
| Property | Description |
|---|---|
| IUPAC Name | 4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexane [1] [2] |
| Common Name | This compound [1] [2] |
| Chemical Formula | C₁₀H₁₆ [1] [2] |
| Average Molecular Weight | 136.24 g/mol [2] [3] |
| Classification | Bicyclic monoterpenoid [1] [4] |
| Solubility | Very hydrophobic, practically insoluble in water [1]. Predicted water solubility: 0.064 g/L [5]. |
| Density | 0.844 g/mL at 20 °C [2] |
| Boiling Point | 163 to 164 °C [2] |
| CAS Registry Number | 2009-00-9 [1] / 3387-41-5 [6] [3] |
| Stereochemistry | Exists as (+) and (-) enantiomers [2]. Common representation: (1R,5R)-4-methylene-1-(propan-2-yl)bicyclo[3.1.0]hexane [1]. |
A search of the listed databases reveals that experimental spectra for this compound are not directly available in the current results. However, predicted spectral data can be found.
For experimental spectra, you may need to consult specialized analytical data repositories or primary literature on essential oil analysis.
This compound exhibits a range of bioactivities with potential therapeutic relevance. Key findings from recent studies are summarized below.
| Bioactivity | Experimental Model | Key Findings / Mechanism | Reference |
|---|---|---|---|
| Neuroprotection | LPS-induced mice model | Attenuated memory decline; ↓ AChE activity & oxidative stress (↓ MDA); ↓ neuroinflammation (↓ TNF-α, IL-6) [7]. | |
| Anti-Muscle Atrophy | Starved rat myotubes; Fasted rat model | Recovered myotube diameter; ↓ ROS-mediated p38 MAPK & ERK1/2 phosphorylation; ↓ MuRF-1 expression [1] [3]. | |
| Antimicrobial | In vitro disc diffusion & broth dilution | Active against Gram-positive bacteria (e.g., B. subtilis, S. aureus), Gram-negative bacteria, yeasts, and fungi [8]. | |
| Green Solvent | Organic synthesis (thiazolo[5,4-b]pyridines) | Effective as a biomass-derived solvent for heterocycle synthesis, comparable to other green solvents [9]. |
The mechanisms of action for these activities, particularly for neuroprotection and anti-atrophy, involve complex signaling pathways. The following diagrams map these interactions based on the reported studies.
Mechanism of Neuroprotective Action This diagram illustrates the pathway by which this compound counteracts LPS-induced memory decline, based on findings from a mouse model study [7].
This compound's neuroprotective pathway involves multiple biological processes.
Mechanism Against Skeletal Muscle Atrophy This diagram outlines the cellular pathway through which this compound attenuates skeletal muscle atrophy under catabolic conditions like starvation [1] [3].
This compound counteracts muscle atrophy by regulating key signaling proteins.
For researchers aiming to replicate or build upon these findings, here are summaries of the key experimental methodologies.
In Vivo Neuroprotection Study [7]
In Vitro Anti-Atrophy Study [3]
In Vitro Antimicrobial Activity [8]
This compound is a versatile natural monoterpene with documented bioactivities. Its defined chemical properties and predicted spectra provide a foundation for compound identification. Most notably, recent studies elucidate its potential mechanisms of action in neuroprotection and muscle atrophy, involving the modulation of oxidative stress, inflammation, and specific signaling pathways.
For practical laboratory work, obtaining experimental NMR or MS spectra from commercial standards or specialized databases will be a necessary next step. The experimental protocols outlined can serve as a robust starting point for further pharmacological investigation.
The table below summarizes the fundamental physicochemical properties of sabinene.
| Property | Specification |
|---|---|
| IUPAC Name | 4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane [1] [2] |
| Chemical Formula | C₁₀H₁₆ [1] [2] |
| Molecular Weight | 136.23 g/mol [2] |
| CAS Registry Number | 3387-41-5 [1] [3] |
| Structure | Bicyclic monoterpene containing a cyclopentane ring fused to a cyclopropane ring [1] [2] |
| Boiling Point | 163 - 164 °C (at 1013 hPa) [2] |
| Density | 0.844 g/cm³ at 20°C [2] |
| Flash Point | 98.6°F / 37°C [3] |
| Odor Profile | Woody, spicy, peppery, citrusy, piney [2] [3] [4] |
| Appearance | Colorless liquid [3] |
This compound is a bicyclic monoterpene biosynthesized from the universal terpenoid precursor, geranyl pyrophosphate (GPP) [5] [2]. The key enzyme catalyzing the formation of the this compound carbon skeleton is This compound synthase (SabS) [5] [2].
For sustainable and scalable production, microbial synthesis in engineered Escherichia coli has been established as a viable alternative to plant extraction [5] [6]. The biosynthetic pathway can be assembled using either the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (MVA) pathway to produce the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [2] [6]. The following diagram illustrates the complete biosynthetic pathway in a recombinant E. coli host.
Visual summary of this compound biosynthesis pathway in engineered E. coli [2] [6]
Key strategies for optimizing microbial production include:
Here are detailed methodologies from key studies investigating this compound's bioactivity.
This protocol evaluates this compound's effects on memory and neuroinflammation [7].
This protocol examines this compound's role in inhibiting starvation-induced muscle atrophy in vitro and in vivo [8].
In Vitro Model (L6 Myotubes):
In Vivo Model (Fasted Rats):
The proposed mechanisms of action for this compound, based on recent studies, are summarized in the diagram below.
Proposed molecular mechanisms underlying this compound's neuroprotective and anti-atrophy effects [7] [8]
Current toxicological assessments indicate a favorable safety profile for this compound:
This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₆ and the IUPAC name 4-methylene-1-(1-methylethyl)bicyclehexane. As a naturally occurring compound found in various plant essential oils, it possesses significant pharmaceutical potential due to its documented anti-fungal and anti-inflammatory activities. This compound represents an important member of the terpene family that has gained increasing attention for applications in drug development, perfumery, and flavor industries. Despite its promising biological activities, the physicochemical limitations of this compound, particularly its poor solubility and stability, present substantial challenges for pharmaceutical formulation and clinical translation. This technical guide provides a comprehensive analysis of these properties alongside experimental approaches for characterization and strategies to overcome these limitations through advanced formulation technologies. [1] [2]
The structural characteristics of this compound as a bicyclic monoterpene contribute to its hydrophobic nature and susceptibility to environmental degradation factors. As with most terpenes, this compound is susceptible to oxidation, isomerization, and cyclization reactions when exposed to environmental stressors. Understanding these properties is fundamental to developing effective this compound-containing pharmaceuticals. This guide examines the current state of knowledge regarding this compound's solubility and stability profiles, provides detailed experimental methodologies for their characterization, and discusses advanced formulation strategies to enhance its pharmaceutical potential. [1] [3]
This compound possesses distinct physicochemical properties that directly influence its behavior in pharmaceutical systems. As a bicyclic monoterpene, its structure features a double bond that contributes to its reactivity and serves as a potential site for oxidation reactions. The compound is characterized by a pleasant odor, which has made it valuable for fragrance applications, but this same property also indicates significant volatility that can lead to evaporation losses during processing and storage. The molecular architecture of this compound results in high lipophilicity, which presents both opportunities and challenges for drug delivery, particularly in crossing biological membranes while resisting aqueous dissolution. [1]
The hydrophobic nature of this compound is consistent with general terpene behavior, as these compounds typically exhibit limited compatibility with aqueous systems. This characteristic stems from their hydrocarbon-dominated structures that lack significant polar functional groups capable of forming strong hydrogen bonds with water molecules. While this lipophilicity can facilitate penetration across biological barriers like the skin and gastrointestinal tract, it severely limits distribution in systemic circulation where aqueous environments predominate. This dichotomy represents a fundamental challenge in this compound formulation that requires careful consideration in pharmaceutical development. [4]
Table 1: Solubility Characteristics of this compound and Comparison with Common Terpenes
| Property | This compound | α-Pinene | Limonene | Linalool |
|---|---|---|---|---|
| Water Solubility | Very low (typical of monoterpenes) | 2.49 mg/L at 25°C | No data | 100 mg/L at 25°C |
| Lipophilicity | High (log P ~4) | High | High | Moderate |
| Vapor Pressure | High (typical of monoterpenes) | 4.75 mm Hg at 25°C | No data | 0.03 mm Hg at 25°C |
| Organic Solvent Solubility | Miscible with alcohol, chloroform, ether | Miscible with organic solvents | Miscible with organic solvents | Soluble in alcohol, propylene glycol |
While specific quantitative solubility data for this compound is limited in the available literature, its behavior can be extrapolated from well-characterized terpenes with similar structural features. Like most monoterpenes, this compound exhibits very low aqueous solubility, a characteristic that severely limits its incorporation into hydrophilic pharmaceutical formulations without appropriate solubilization strategies. This property is consistent with the behavior of analogous compounds like α-pinene, which demonstrates water solubility of only 2.49 mg/L at 25°C. This compound's high vapor pressure aligns with other volatile monoterpenes, contributing to both its aromatic qualities and its tendency to evaporate from formulations without appropriate containment. [4] [5]
This compound demonstrates favorable solubility in various organic solvents including alcohols, chloroform, and ether, providing formulation opportunities in non-aqueous systems. This solubility profile enables the use of this compound in specific delivery systems where organic solvents are pharmaceutically acceptable. Additionally, this compound's high lipophilicity, as indicated by its expected high octanol-water partition coefficient (log P), suggests potential for accumulation in fatty tissues and penetration through lipid-rich biological membranes, which could be advantageous for targeting specific tissue types or enhancing transdermal delivery. [1]
Environmental factors play a significant role in this compound stability, with oxygen, light, and temperature identified as the primary contributors to its degradation. Like most terpenes, this compound is highly susceptible to oxidation when exposed to atmospheric oxygen, leading to the formation of various oxygenated compounds that may alter its biological activity and pharmaceutical properties. This oxidation process can occur through both photo-oxidation (light-mediated) and thermal oxidation pathways, resulting in a complex mixture of degradation products that complicate quality control and standardization of this compound-containing formulations. The structural vulnerability of this compound, particularly its double bond and the strained bicyclic structure, makes it prone to rearrangement reactions under acidic conditions or when exposed to elevated temperatures. [3] [6]
The degradation mechanisms for this compound follow patterns observed in other monoterpenes, including isomerization, cyclization, and polymerization reactions. These processes are accelerated by factors such as increased temperature, prolonged storage, and exposure to UV light. Studies on essential oil stability have demonstrated that monoterpene hydrocarbons like this compound are among the most vulnerable constituents to degradation, with their integrity serving as a sensitive marker for overall formulation stability. The degradation not only reduces the concentration of active this compound but may also generate compounds with different pharmacological or toxicological profiles, potentially altering the safety and efficacy of the final product. [3] [6]
Table 2: Stability Profile of this compound Under Various Environmental Conditions
| Stress Factor | Impact on this compound | Major Degradation Products | Recommended Protection |
|---|---|---|---|
| Oxygen | Oxidation leading to epoxy compounds and peroxides | p-Cymene, this compound epoxides | Oxygen-free environment, nitrogen flushing |
| UV Light | Photo-oxidation and radical formation | p-Cymene, carved, terpinene-4-ol | Amber glass, light-protective packaging |
| Heat | Accelerated degradation and rearrangement | p-Cymene, γ-terpinene, α-terpinene | Storage at 4°C or below |
| Acidic pH | Acid-catalyzed rearrangement and cyclization | Various bicyclic and tricyclic monoterpenes | pH buffering in formulations |
Research has identified p-cymene as a major degradation product of terpene aging, formed through oxidation and dehydrogenation processes. This compound has been consistently observed as a marker of monoterpene degradation across multiple studies, including investigations into cannabis-derived terpenes and essential oil stability. The kinetics of this compound degradation follow patterns observed with other monoterpenes, where degradation rates increase exponentially with temperature, following the Arrhenius equation. This relationship allows for accelerated stability testing at elevated temperatures to predict shelf-life under normal storage conditions. Interestingly, studies have shown that degradation rates can vary significantly even among structurally similar terpenes, highlighting the importance of this compound-specific stability studies. [3] [6]
The enantiomeric stability of this compound represents another important consideration, particularly given the potential for different pharmacological activities of enantiomers. Current evidence suggests that no enantiomeric conversion occurs during degradation, meaning that the stereochemical integrity of this compound is maintained even as the compound undergoes other chemical changes. This finding indicates that the enantiomeric ratio observed in natural sources or specific formulations remains constant over time, which is crucial for quality control and standardization of enantiomerically defined products. However, it's important to note that degradation of other terpenes in mixtures can produce this compound as a degradation product, potentially altering perceived this compound levels during stability studies. [3]
GC-MS methodology represents the gold standard for analyzing this compound stability and quantifying degradation products. The following protocol provides a validated approach for this compound characterization:
Instrument Configuration: Utilize a GC-MS system equipped with an HP-5MS fused silica capillary column (30 m × 0.25 mm; film thickness 0.25 μm) and a split-splitless injector. Helium should be employed as the carrier gas at a flow rate of 2.0 mL/min. Mass detection should operate in electron ionization (EI) mode at 70 eV. [6]
Temperature Program: Implement a gradient temperature program starting at 60°C upon injection, increasing to 300°C at a rate of 3°C/min, followed by a 10-minute hold at 300°C. This gradual ramp allows optimal separation of this compound from its degradation products and other terpene components. [6]
Sample Preparation: Prepare samples at a concentration of 1% (w/v) in n-pentane. For samples with high terpene content, adjust concentration to 0.5% to avoid column overloading and ensure accurate quantification. Injection volume should be standardized at 2 μL for consistent results. [6]
Compound Identification: Calculate retention indices using the van den Dool method, referencing n-alkane series (C9-C25) as standards. Identify this compound and its degradation products by comparing both retention times and mass spectra with data from NIST/NBS and Wiley libraries, alongside authenticated standards when available. [6]
This GC-MS protocol enables precise quantification of this compound content and comprehensive profiling of degradation products in stability samples. The method provides sufficient sensitivity to detect even minor degradation products that may form during storage, allowing for early identification of stability issues. Regular calibration with authentic standards ensures quantitative accuracy throughout extended stability studies. [3] [6]
Systematic stability testing is essential for understanding this compound's behavior under various storage conditions. The following experimental design provides a comprehensive approach:
Storage Conditions: Expose this compound samples to a range of temperatures including -20°C, 4°C, 23°C (room temperature), 35°C, and 45°C. Include both light-protected and light-exposed conditions at room temperature to evaluate photostability. These conditions should be maintained for up to six months to assess both short-term and medium-term stability. [6]
Container Selection: Utilize multiple container types to evaluate packaging effects, including clear glass tubes with caps, sealed glass ampoules (providing oxygen exclusion), and metallic containers with plastic caps. This approach allows assessment of oxygen permeability and light protection impacts on stability. [6]
Sampling Schedule: Collect data at regular intervals: every 10 days for samples at elevated temperatures (35°C and 45°C), every 30 days for refrigerated samples, and at day 180 for frozen samples. This staggered approach provides comprehensive kinetic data across different stress conditions. [6]
Data Analysis: Employ principal component analysis (PCA) to identify correlations between storage conditions and degradation patterns. This multivariate statistical approach helps identify which environmental factors most significantly impact this compound stability and can reveal relationships between degradation products. [6]
The following diagram illustrates the experimental workflow for comprehensive stability testing:
Figure 1: Experimental workflow for comprehensive this compound stability testing
Encapsulation approaches represent the most promising strategy for overcoming this compound's physicochemical limitations. These systems function by entrapping this compound within protective matrices that shield it from environmental stressors while enhancing its aqueous dispersibility:
Cyclodextrin Complexation: Form inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) to significantly enhance this compound's apparent water solubility and stability. The hydrophobic interior cavity of cyclodextrins encapsulates this compound molecules, while the hydrophilic exterior improves compatibility with aqueous systems. This approach has demonstrated success with similar terpenes, improving both solubility and stability for compounds like α-pinene and linalool. [4]
Nanoemulsion Systems: Develop oil-in-water nanoemulsions using food-grade surfactants (Tween series) and cosurfactants (Transcutol-HP) to create nanoscale droplets (20-200 nm) containing this compound. The submicron droplet size provides large surface area for improved absorption while the interfacial surfactant layer acts as a barrier against degradation. These systems can be optimized for various administration routes including oral, topical, and nasal delivery. [4] [7]
Liposomal Encapsulation: Incorporate this compound into phospholipid-based vesicles, either as conventional liposomes or as "drug-in-cyclodextrin-in-liposome" systems for enhanced loading capacity. The lipid bilayer structure of liposomes provides a compatible environment for hydrophobic this compound while protecting it from aqueous degradation processes. This approach also enables targeted delivery to specific tissues. [4]
Polymeric Nanoparticles: Utilize biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) to create nanoparticle systems that provide controlled release of this compound. These systems can be engineered for specific release profiles through manipulation of polymer composition, molecular weight, and particle size, thereby maintaining therapeutic concentrations over extended periods. [5]
Stabilization strategies in final formulations focus on preventing or delaying the degradation processes through careful excipient selection and environmental control:
Antioxidant Incorporation: Add natural (tocopherols, ascorbic acid derivatives) or synthetic (BHT, BHA) antioxidants to compete with this compound for oxidative species, thereby preserving the active compound. The selection of appropriate antioxidants should consider regulatory acceptance, compatibility with other formulation components, and intended route of administration. [6]
Oxygen Exclusion: Implement nitrogen flushing during manufacturing and filling processes to eliminate oxygen from headspace. Use oxygen-scavenging materials in packaging systems to continuously remove oxygen that may permeate through container walls during storage. This approach addresses the primary degradation pathway for this compound. [6]
Light Protection: Formulate in amber glass or opaque plastic containers to prevent photo-degradation. For transparent packaging required for certain applications, incorporate UV-blocking agents that filter out wavelengths known to catalyze this compound degradation while maintaining product visibility. [6]
pH Optimization: Buffer formulations to neutral or slightly alkaline pH ranges to minimize acid-catalyzed degradation, particularly for aqueous-based systems where this compound stability is most challenged. Conduct preliminary stability studies across pH ranges to identify the optimal formulation window. [3]
This compound (CAS 3387-41-5) is a natural bicyclic monoterpene with the molecular formula C₁₀H₁₆ that possesses a characteristic aromatic property and multiple bioactivities. This oxygenated monoterpene features a strained ring system with a cyclopentane ring fused to a cyclopropane ring, contributing to its chemical reactivity and biological functions. This compound exists in nature as both (+) and (-) enantiomers, with the specific isomeric composition influencing its biological activity and aromatic qualities [1] [2].
Natural sources of this compound are diverse within the plant kingdom, with notable concentrations found in: Juniperus species (J. sabina, J. przewalskii, J. convallium, J. tibetica, and J. komarovii), where it comprises 4.91–19.83% of essential oil content; black pepper (Piper nigrum), contributing to its spiciness; carrot seed oil, as a major constituent; nutmeg (Myristica fragrans); tea tree oil (Melaleuca alternifolia) at lower concentrations; marjoram (Origanum majorana); and various other aromatic plants including oregano, thyme, and citrus species [1] [3] [2]. The variable content of this compound in these plants depends on factors such as plant part utilized, developmental stage, geographical origin, and environmental conditions, necessitating careful selection of plant material for extraction purposes.
The extraction efficiency of this compound from plant material is influenced by numerous factors that must be optimized for maximum yield and purity. These critical parameters include: plant material characteristics (species, chemotype, plant part, developmental stage), pre-treatment methods (drying technique, particle size reduction), extraction conditions (temperature, time, pressure), and solvent selection (polarity, chemical affinity). Proper drying of plant material is essential, with freeze-drying generally preferred over air-drying to preserve heat-labile terpenes. Particle size reduction through milling or grinding increases surface area for improved mass transfer, while careful solvent selection ensures optimal solubility of target compounds [4] [5].
The chemical instability of monoterpenes like this compound presents particular challenges during extraction, including thermal degradation at elevated temperatures, oxidation upon exposure to oxygen, isomerization under specific conditions, and volatility losses during concentration steps. These factors necessitate the implementation of controlled extraction environments and the consideration of protective measures such as nitrogen atmospheres and antioxidant additives [6] [4].
Table 1: Conventional Extraction Methods for this compound
| Method | Principles | Conditions | Yield Efficiency | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrodistillation | Water-mediated distillation and separation | 2-8 hours, 100°C, atmospheric pressure | 0.09-4.13% (plant dependent) | Simple apparatus, no organic solvents | Thermal degradation, long extraction time, hydrolysis risk |
| Steam Distillation | Steam volatilization followed by condensation | 1-4 hours, 100°C, atmospheric pressure | Moderate to high | Faster than hydrodistillation, lower energy | Loss of polar compounds, thermal degradation |
| Solvent Extraction | Solid-liquid partitioning using organic solvents | 1-24 hours, 25-60°C, solvent-dependent | Variable based on solvent selection | High selectivity possible, room temperature feasible | Solvent residues, requires purification steps, environmental concerns |
| Solid-Liquid Extraction | Maceration or percolation in solvents | Hours to days, room temperature or heated | Low to moderate | Simple, minimal equipment | Long extraction time, large solvent volumes |
Principle: This method utilizes water vapor to volatilize and transport this compound from plant material, followed by co-distillation and separation based on immiscibility and density differences [3] [7].
Materials and Equipment:
Procedure:
Technical Notes: Optimal yields for Juniperus species typically range from 1.30% to 4.13% [3]. For species identification, compare against known chemotypes: J. sabina (this compound chemotype, 19.83%), J. formosana (α-pinene chemotype, 17.31%), and J. przewalskii, J. convallium, J. tibetica, J. komarovii (hedycaryol chemotype) [3].
Table 2: Advanced Extraction Methods for this compound
| Method | Principles | Optimal Conditions | Yield Efficiency | Advantages | Limitations |
|---|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | CO₂ as non-polar solvent at supercritical conditions | 40-60°C, 100-350 bar, CO₂ with/without modifiers | Higher than conventional methods | Tunable selectivity, low thermal degradation, solvent-free | High capital cost, technical complexity |
| Microwave-Assisted Hydrodistillation (MAH) | Microwave-induced cell rupture and vaporization | 30-120 minutes, 100-150°C, controlled power | Higher yields in shorter time | Rapid heating, energy efficient, reduced time | Potential hot spots, optimization complexity |
| Molecular Distillation | Short-path distillation under high vacuum | <80°C, high vacuum (<0.001 mbar) | High purity achievable | Minimal thermal stress, high purity | Specialized equipment, scaling challenges |
| Enzyme-Assisted Extraction | Cell wall degradation by enzymes | 30-50°C, pH enzyme-specific, 1-6 hours | Improved release from matrix | Mild conditions, selective, eco-friendly | Cost of enzymes, reaction time optimization |
Principle: This method employs supercritical carbon dioxide as a tunable extraction medium to solubilize and recover this compound and other terpenes from plant matrix, with selectivity controlled by pressure and temperature manipulation [6] [5].
Materials and Equipment:
Procedure:
Technical Notes: SFE typically yields cis-sabinene hydrate as the major compound from marjoram, while conventional hydrodistillation produces terpinen-4-ol as the main component due to thermal transformation [5]. This highlights the advantage of SFE in preserving the native chemical profile. Optimization experiments should focus on pressure (most influential for mono- and sesquiterpene selectivity), temperature (affects solubility and density), and modifier addition (enhances polar compound extraction).
Figure 1: this compound Extraction Workflow and Method Selection Decision Pathway
GC-MS Protocol for this compound Quantification:
Sample Preparation: Dilute this compound-rich essential oil in n-hexane (1:100 v/v).- Prepare serial dilutions for calibration curve using authentic this compound standard (purity >95%) in concentration range 0.01-1.0 mg/mL.
Instrument Parameters:
Identification and Quantification:
Quality Control: Include method blanks, replicate injections (n=3), and continuing calibration verification every 10 samples.
High-Performance Liquid Chromatography (HPLC): While less common for volatile terpenes, reversed-phase HPLC with C18 column and UV detection at 210-220 nm can be employed for this compound analysis, particularly when studying degradation products or metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide structural confirmation and stereochemical information. Characteristic ¹H NMR signals for this compound include vinyl proton at δ 4.5-4.8 ppm and methyl groups at δ 1.0-1.7 ppm.
Chiral Chromatography: For enantiomeric separation and quantification, employ chiral stationary phase GC columns (e.g., cyclodextrin-based) with temperature programming to resolve (+)- and (-)-sabinene.
Principle: This standardized method determines antimicrobial susceptibility by measuring zones of inhibition around discs impregnated with this compound or this compound-rich extracts [2] [7].
Materials:
Procedure:
Interpretation: Compare inhibition zones to controls and established breakpoints. Larger zones indicate greater antimicrobial activity [7].
Principle: This method determines the minimum inhibitory concentration (MIC) of this compound, defined as the lowest concentration that prevents visible microbial growth [2].
Materials:
Procedure:
Table 3: Antimicrobial Activity of this compound and Related Compounds
| Microorganism | Inhibition Zone (mm) | MIC Value | Test Method | Reference Compound |
|---|---|---|---|---|
| Staphylococcus aureus | 15.06 | 0.0625 mg/mL | Disc diffusion/Broth dilution | Norfloxacin (10 μg) |
| Bacillus subtilis | Not specified | 0.0312 mg/mL | Broth dilution | Not specified |
| Escherichia coli | 11.80 | 0.125 mg/mL | Disc diffusion/Broth dilution | Norfloxacin (10 μg) |
| Pseudomonas aeruginosa | Resistant | >0.5 mg/mL | Disc diffusion/Broth dilution | Norfloxacin (10 μg) |
| Candida albicans | 1.96 | 0.125 mg/mL | Disc diffusion/Broth dilution | Nystatin (10 μg) |
| Candida krusei | Not specified | 0.25 mg/mL | Broth dilution | Nystatin (10 μg) |
| Candida parapsilosis | Not specified | 0.75 mg/mL | Broth dilution | Nystatin (10 μg) |
| Aspergillus fumigatus | 9.16 | 10.0 μL | Disc diffusion | Nystatin (10 μg) |
| Trichophyton mentagrophytes | 7.30 | 25.0 μL | Disc diffusion | Nystatin (10 μg) |
Table 4: Antioxidant and Other Bioactivities of this compound-Rich Extracts
| Bioactivity Type | Assay Method | Results | Active Components | Potential Applications |
|---|---|---|---|---|
| Antioxidant | DPPH radical scavenging | Variable by species | δ-Amorphene, β-udesmol, α-muurolol | Food preservation, cosmeceuticals |
| Antioxidant | β-carotene bleaching | Concentration-dependent | This compound with other terpenes | Preventive healthcare |
| Anti-inflammatory | IL-6 inhibition assay | Significant reduction | Not fully characterized | Pharmaceutical development |
| Antiparasitic | Toxoplasma gondii inhibition | Reduced proliferation & invasion | This compound and derivatives | Antiparasitic medications |
| Insect Repellent | Behavioral assays | Repellent to Ips typographus | This compound and isomers | Agricultural protectants |
Pharmaceutical Applications: this compound demonstrates promising antiparasitic activity against Toxoplasma gondii, showing inhibition of proliferation and invasion of host cells with low toxicity, supporting its development as a natural antiparasitic agent [8]. Its anti-inflammatory properties through inhibition of pro-inflammatory cytokine release (IL-6, IL-8) suggest potential for inflammatory condition management [9]. The compound's analgesic and antinociceptive effects indicate possible applications in pain management formulations.
Food Industry Applications: The antimicrobial properties of this compound against foodborne pathogens like Staphylococcus aureus and Escherichia coli support its use as a natural food preservative [2] [7]. Its antioxidant capacity contributes to lipid oxidation prevention in food matrices, while its aromatic qualities enhance its utility as a natural flavoring agent in products requiring spicy, woody notes.
Fragrance and Cosmetics: this compound's characteristic aroma profile (spicy, woody, with citrus undertones) makes it valuable in fine fragrances and personal care products. The compound's potential antioxidant and anti-inflammatory activities support its incorporation into cosmeceutical formulations targeting oxidative stress and inflammatory skin conditions.
Microencapsulation: Employ spray-drying or coacervation techniques using wall materials like gum arabic, maltodextrins, or chitosan to protect this compound from degradation and control release kinetics.
Nanoemulsions: Utilize high-pressure homogenization or ultrasonic methods to create oil-in-water nanoemulsions (<200 nm) with improved bioavailability and stability using food-grade surfactants (Tween 80, lecithin).
Edible Films: Incorporate this compound into biopolymer-based edible coatings (chitosan, alginate, starch) for active food packaging applications.
Stability Considerations: Implement protection from light (amber packaging), oxygen (antioxidant addition, nitrogen flushing), and heat (cool storage) to preserve this compound integrity in formulations.
The extraction methodology selection significantly influences this compound yield, isomeric composition, and subsequent bioactivity. While conventional methods like hydrodistillation remain widely accessible, advanced green technologies such as supercritical CO₂ extraction and microwave-assisted processes offer superior yields with reduced thermal degradation. The chemical diversity of this compound-containing plants, particularly across different Juniperus species from varied geographical origins, presents opportunities for selective extraction of specific chemotypes with enhanced bioactivity profiles.
Future research directions should focus on: optimization of green extraction parameters for maximum efficiency and sustainability; clinical validation of observed bioactivities through in vivo studies and clinical trials; development of standardized formulations with enhanced stability and bioavailability; exploration of synergistic effects with other bioactive compounds; and advancement of biosynthetic production through metabolic engineering for sustainable supply. The growing market demand for natural terpenes, projected to reach $17.43 billion by 2033, further underscores the importance of continued research and development in this compound applications across pharmaceutical, food, and cosmetic sectors [10].
This compound (4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexane) is a bicyclic monoterpene naturally occurring in various plants including black pepper, carrot seed, juniper, and several Salvia species. This compound has gained significant research interest due to its diverse applications in fragrance formulations, flavor enhancers, and as a potential biofuel precursor. Additionally, this compound exhibits several biological activities including anti-inflammatory, antioxidant, antifungal, and antimicrobial properties, making it relevant to pharmaceutical applications. [1]
From an analytical perspective, this compound presents several challenges that require specialized methodological approaches. It is a volatile compound that can degrade under certain conditions, including on some solid sorbents used in sampling. Furthermore, this compound often occurs in complex matrices alongside other terpenes and terpenoids with similar chemical properties, necessitating high-resolution separation techniques. [2] These factors underscore the importance of robust, validated analytical methods for accurate this compound quantification in various sample types.
Gas chromatography with flame ionization detection (GC-FID) represents one of the most reliable and widely implemented techniques for this compound quantification in essential oils and plant extracts. This technique separates volatile compounds based on their partition coefficients between a mobile gas phase and a stationary liquid phase, followed by detection through ionization in a hydrogen-air flame. The FID provides excellent sensitivity for hydrocarbons like this compound with a wide linear dynamic range, making it ideal for quantitative analysis. [3] [4] [5]
The rapid GC-FID method achieves significant reduction in analysis time compared to conventional approaches, decreasing total runtime from approximately 30 minutes to just 7.5 minutes (including 3 minutes cool-down time). This 75% reduction in analysis time dramatically increases laboratory throughput while maintaining analytical integrity. [4] [5]
Table 1: Optimized GC-FID Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Total Analysis Time | 7.5 minutes | Includes 3 min cool-down |
| Linear Range | 28-342 mg/L | Compound-dependent |
| Carrier Gas | Not specified | Typically helium or hydrogen |
| Injector Temperature | Not specified | Optimized for volatiles |
| Detector Temperature | Not specified | Standard FID temperatures (250-300°C) |
| Injection Volume | Not specified | Typically 1 μL for essential oils |
The GC-FID method for this compound quantification has been rigorously validated according to standard analytical validation protocols. The method demonstrates excellent precision and high sensitivity, making it suitable for quality control and research applications. [3] [4] [5]
Table 2: Analytical Performance Characteristics for this compound Quantification
| Validation Parameter | Performance Value | Interpretation |
|---|---|---|
| Analytical Precision | 0.6-0.9% RSD | Excellent reproducibility for standards |
| Correlation Coefficient (R²) | 0.9993-1.0000 | Outstanding linearity |
| Limit of Detection (LOD) | 0.02-0.9 mg/L | High sensitivity |
| Limit of Quantification (LOQ) | 0.08-3.0 mg/L | Suitable for trace analysis |
| Analytical Range | 28-342 mg/L | Covers typical concentration ranges |
The following diagram illustrates the complete analytical workflow for this compound quantification, from sample preparation to data analysis:
The validated GC-FID method has been successfully applied to the analysis of seven commercial sage essential oils, revealing significant variation in this compound content between different products. Some commercial samples were characterized as thujone-dominant, while others contained negligible thujone content. This variability highlights the importance of analytical monitoring for quality control and safety assessment, particularly given the potential toxicity of thujones at elevated concentrations. [3] [4]
In a pilot study investigating the effects of ozone treatment on fresh sage leaves, the GC-FID method demonstrated that this compound and β-pinene underwent significant ozone-mediated degradation, while the terpenoids α- and β-thujone exhibited greater resistance to degradation. This differential stability has important implications for food processing and preservation, particularly as ozone treatment gains traction as a method for microbial reduction in herbs and convenience foods. [3]
The degradation mechanism follows the Criegee mechanism, which involves ozone attack on double bonds in the terpene structure. This compound, containing reactive double bonds, is consequently more susceptible to ozonolysis compared to some terpenoids with different functional groups. [4]
For this compound analysis from plant materials, several extraction techniques can be employed:
When working with this compound, analysts should consider several stability aspects:
While GC-FID represents a robust approach for this compound quantification, several complementary techniques can be employed:
Current trends in terpene analysis include:
The rapid GC-FID method described in these application notes provides a reliable, sensitive, and efficient approach for this compound quantification in essential oils and plant extracts. The significant reduction in analysis time (from 30 to 7.5 minutes) without compromising analytical performance makes this method particularly suitable for high-throughput laboratories requiring rapid quality assessment. The validation data confirm that the method meets accepted standards for linearity, precision, and sensitivity, while application studies demonstrate its utility in both commercial product analysis and stability assessment under processing conditions such as ozone treatment.
Sabinene is a valuable bicyclic monoterpene with applications spanning perfumes, flavorings, and advanced biofuels. Its complex bicyclic structure confers high energy density, making it particularly suitable as a biofuel precursor for high-performance aviation fuels [1] [2]. Traditional extraction from plants yields limited quantities, making microbial production in engineered E. coli an attractive alternative [2] [3]. These application notes consolidate optimized protocols and strategies for achieving high-titer this compound production in E. coli, incorporating recent advances in metabolic engineering and tolerance enhancement [1] [4].
This compound biosynthesis in E. coli requires constructing a heterologous pathway that converts central metabolic intermediates into this compound. The pathway involves two key precursors—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—which are condensed to form geranyl diphosphate (GPP), the immediate precursor to this compound [1] [2].
Table 1: Key Enzymes for this compound Biosynthesis in E. coli
| Enzyme | Gene | Source Organism | Function | Recommendation |
|---|---|---|---|---|
| Geranyl diphosphate synthase | GPPS2 | Abies grandis | Condenses IPP and DMAPP to form GPP | Preferred over E. coli IspA due to higher specificity [2] |
| This compound synthase | SabS1 | Salvia pomifera | Converts GPP to this compound | Primary choice; well-characterized in E. coli [2] [5] |
| Alternative this compound synthase | RlemTPS2 | Citrus jambhiri | Converts GPP to this compound | Validated option [6] |
| MVA pathway enzymes | mvaE, mvaS | Enterococcus faecalis | Converts acetyl-CoA to MVA | High-yield MVA production [7] |
E. coli possesses a native methylerythritol 4-phosphate (MEP) pathway for IPP and DMAPP synthesis, but the heterologous mevalonate (MVA) pathway typically yields higher this compound titers [2] [5].
Comparative Performance:
Diagram 1: this compound biosynthetic pathway in engineered E. coli showing the heterologous MVA pathway and monoterpene module. The pathway converts central carbon metabolites through a series of enzymatic steps to produce this compound.
Protocol 3.1.1: Vector Assembly for this compound Production
MVA Pathway Plasmid (pTrcLower):
This compound Production Plasmid (pHB7):
Co-transformation:
Protocol 3.2.1: ALE for Improved this compound Tolerance
This compound toxicity limits production titers. Implement adaptive laboratory evolution (ALE) to generate tolerant strains [1] [4]:
Initial Culture:
Serial Passaging:
Isolation of Evolved Strain:
Characterization:
Results: Evolved strain XYF(DE3) showed 8.43-fold higher this compound production (191.76 mg/L) compared to parental BL21(DE3) and maintained normal cell morphology under this compound stress [1] [4].
Protocol 3.2.2: Genetic Engineering for Enhanced Tolerance
Based on omics analysis of evolved strains, overexpress identified tolerance genes [1] [4]:
Candidate Gene Amplification:
Expression Vector Construction:
Tolerance Assessment:
Results: Overexpression of ybcK, ygiZ, and scpA increased this compound tolerance by 127.7%, 71.1%, and 75.4% respectively, and partially rescued cell morphology under this compound stress [1] [4].
Table 2: Optimized Fermentation Conditions for this compound Production
| Parameter | Condition 1 | Condition 2 | Notes |
|---|---|---|---|
| Carbon source | Glucose (2%) | Glycerol (2%) | Glycerol may yield higher titers in some strains [2] |
| Nitrogen source | Beef extract (1%) | Yeast extract (0.5%) + Tryptone (1%) | Complex nitrogen sources improve production |
| Inducer | IPTG (0.25-0.5 mM) | IPTG (0.25-0.5 mM) | Add at OD600 ≈ 0.6-0.9 |
| Temperature | 37°C (growth) | 30°C (production) | Lower temperature may improve stability |
| Additives | Betaine (1 g/L) | - | Betaine improves MVA production [7] |
Protocol 4.2.1: High-Density Fed-Batch Fermentation
Achieve high cell density and this compound production using fed-batch strategies [2] [7]:
Inoculum Preparation:
Batch Medium (per liter):
Fed-Batch Operation:
Induction Strategy:
Product Recovery:
Results: Fed-batch fermentation with optimized conditions achieved 2.65 g/L this compound with a productivity of 0.018 g h⁻¹ g⁻¹ dry cells and 3.49% conversion efficiency from glycerol [2].
Protocol 5.1.1: GC-MS Analysis of this compound
Sample Preparation:
GC-MS Conditions:
Identification and Quantification:
Table 3: Troubleshooting Guide for this compound Production
| Problem | Possible Cause | Solution |
|---|---|---|
| Low this compound titer | Insufficient GPP precursor | Express GPPS2 from A. grandis instead of native IspA [2] |
| Cell growth inhibition | This compound toxicity | Implement ALE or overexpress ybcK, ygiZ, scpA [1] |
| Reduced production over time | Genetic instability | Use antibiotic selection, consider chromosomal integration |
| Low yield on carbon source | Metabolic burden | Optimize induction timing and promoter strength |
| Product loss | Volatilization | Use dodecane overlay or gas stripping |
These application notes provide comprehensive protocols for engineering E. coli to produce this compound at high titers. Key strategies include:
The integrated approach of pathway engineering, tolerance enhancement, and process optimization enables this compound production at scales relevant for industrial applications. Continued optimization through systems metabolic engineering and novel enzyme discovery will further improve titers and economic viability.
Sabinene is a valuable bicyclic monoterpene with diverse applications in the flavor, fragrance, pharmaceutical, and advanced biofuel industries [1] [2] [3]. Traditional production methods relying on plant extraction are inefficient due to low natural abundance, while chemical synthesis is often complex and environmentally challenging [2] [4]. Microbial production using engineered Saccharomyces cerevisiae offers a sustainable alternative, leveraging yeast's robust fermentation characteristics, genetic tractability, and Generally Recognized As Safe (GRAS) status [1] [5].
This protocol details a comprehensive methodology for achieving high-yield this compound production in engineered S. cerevisiae using cost-effective corn hydrolysates, integrating modern CRISPR-Cas9 genome editing, pathway optimization, and fermentation strategies [1].
This compound biosynthesis in yeast requires engineering the mevalonate (MVA) pathway to enhance precursor flux and introducing heterologous genes for this compound formation [4]. The pathway initiates from acetyl-CoA, proceeding through the MVA pathway to produce the universal terpenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These C5 precursors are condensed to form geranyl diphosphate (GPP), the direct precursor for this compound synthesis [1] [2].
Key Genetic Modifications:
The table below summarizes the key genetic modifications employed in engineered S. cerevisiae for enhanced this compound production:
Table 1: Key Genetic Modifications for this compound Production in S. cerevisiae
| Target Element | Modification Type | Specific Gene/Enzyme | Function/Rationale | Reported Impact |
|---|---|---|---|---|
| This compound Synthesis | Heterologous Expression | This compound Synthase (SabS) | Converts GPP to this compound | Essential for production [1] |
| GPP Supply | Heterologous Expression | Geranyl Diphosphate Synthase (GPPS) | Condenses IPP and DMAPP to form GPP | Increases precursor supply [1] [3] |
| MVA Pathway | Overexpression | tHMG1 (Truncated HMG-CoA reductase) | Bypasses native regulation; key flux-controlling step | Enhances IPP/DMAPP production [6] [4] |
| MVA Pathway | Overexpression | IDI1 (IPP isomerase) | Balances IPP/DMAPP ratio | Improves precursor utilization [4] |
| Genome Editing | Tool Application | CRISPR-Cas9 System | Enables targeted, marker-free integration of genes | Simplifies stacking multiple modifications [1] [5] |
The following diagram visualizes the metabolic engineering strategy for this compound production in S. cerevisiae:
Diagram 1: Metabolic engineering strategy for this compound production. Heterologous enzymes (green) introduce the this compound pathway. Enhancement strategies (blue) increase flux and efficiency. The native sterol branch (right) competes for FPP, which can be mitigated through additional engineering [1] [4].
This protocol outlines the marker-free integration of this compound biosynthesis genes into the S. cerevisiae genome [1] [5].
Materials:
Procedure:
Corn hydrolysates provide an inexpensive, renewable carbon source for industrial-scale this compound production [1].
Materials:
Procedure:
Accurate quantification of this compound is essential for evaluating strain performance [1] [3].
Materials:
Procedure:
The table below compares this compound production across different microbial platforms and conditions:
Table 2: Comparison of this compound Production in Different Microbial Systems
| Host Organism | Engineering Strategy | Carbon Source | Culture Mode | Titer (mg/L) | Yield (mg/g substrate) | Reference |
|---|---|---|---|---|---|---|
| S. cerevisiae | GPPS, SabS, tHMG1 (CRISPR) | Corn hydrolysate | Shake flask | 60.0 | ~1.2 | [1] |
| S. cerevisiae | GPPS, SabS, tHMG1 (CRISPR) | Optimized synthetic medium | Shake flask | 23.6 | ~0.47 | [1] |
| S. cerevisiae | t34SabS1, tHMG1, IDI1, AIM25 | Synthetic medium | Not specified | 154.9 | ~3.1 | [4] |
| E. coli | MVA pathway, GPPS, SabS | Glycerol | Fed-batch | 2,650 | ~26.5 | [3] |
| Ashbya gossypii | NPP synthase, mutant ERG20 | Molasses + lignocellulosic hydrolysate | Shake flask | 684.5 | ~6.8 | [7] |
The complete experimental workflow from strain construction to product analysis is summarized below:
Diagram 2: Complete experimental workflow for this compound bioproduction, spanning strain construction, fermentation, and product analysis.
Table 3: Troubleshooting Common Issues in this compound Production
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low this compound titer | Insufficient GPP precursor; Low SabS activity; Product toxicity | Overexpress GPPS and MVA pathway genes; Screen alternative SabS enzymes; Implement in situ extraction [1] [3] |
| Poor cell growth in hydrolysate | Inhibitors in hydrolysate; Nutrient limitation | Detoxify hydrolysate (activated charcoal); Supplement with yeast extract/peptone [7] |
| Genetic instability | CRISPR off-target effects; Plasmid loss | Verify integration by PCR/sequencing; Use stable genomic integration over plasmids [1] |
| High byproduct formation | Competition with sterol pathway | Downregulate ERG9 (squalene synthase) to reduce FPP diversion [6] [4] |
This protocol demonstrates that engineered S. cerevisiae can efficiently produce this compound from inexpensive corn hydrolysates, achieving titers up to 60 mg/L in shake-flask cultures [1]. The integration of CRISPR-Cas9 genome editing enables rapid, marker-free strain development, while corn hydrolysates provide a cost-effective substrate for potential industrial application.
Future directions for enhancing this compound production include:
The combination of systematic metabolic engineering and innovative fermentation strategies positions S. cerevisiae as a robust microbial platform for sustainable this compound production at industrial scale.
Sabinene synthase is a pivotal monoterpene cyclase enzyme that catalyzes the formation of this compound, a valuable bicyclic monoterpene with a distinctive strained [3.1.0] ring system. This enzyme has attracted significant scientific and industrial interest due to its ability to produce this compound, which has applications as a natural fragrance compound with spicy, pine-like, and citrus undertones, as a potential advanced biofuel precursor, and as a compound with demonstrated bioactive properties including antifungal and anti-inflammatory activities. Unlike many terpenes that can be extracted in substantial quantities from plants, this compound is typically found in limited amounts in nature, making efficient biological production through enzyme engineering an attractive alternative to traditional extraction methods. The commercial significance of this compound is substantial, with applications spanning across flavorings, perfume additives, fine chemicals, and advanced biofuels, yet it remains commercially unavailable due to the lack of applicable manufacturing processes, thus underscoring the importance of developing efficient microbial production platforms.
The biochemical reaction catalyzed by this compound synthase involves the conversion of the universal precursor geranyl diphosphate (GPP) into this compound through a complex cyclization mechanism. This transformation proceeds through multiple carbocation intermediates in a metal-dependent reaction that requires divalent cations for catalytic activity. What makes this compound synthase particularly fascinating from a biochemical perspective is its ability to generate a highly strained [3.1.0] bicyclic ring system, a relatively uncommon structural motif among natural terpenoids. Recent structural studies of this compound synthase from Western red cedar (Thuja plicata) have revealed enzymes with open and partially closed active site conformations, providing crucial insights into the catalytic mechanism and product specificity determinants of this important class of terpenoid synthases. Understanding these structural features has enabled researchers to engineer the enzyme for improved catalytic efficiency and altered product specificity, opening new avenues for biotechnological applications.
This compound synthase genes have been identified and isolated from various plant species, with significant sequence and functional variations observed across taxa. Key source organisms include Western red cedar (Thuja plicata), Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), Salvia pomifera, and various thyme species (Thymus caespititius). The identification of these genes typically involves homology-based cloning strategies utilizing degenerate primers designed from conserved regions of known terpene synthase genes, or more recently, genome mining approaches that leverage available sequence databases and transcriptomic data. For instance, researchers have successfully isolated this compound synthase genes from Salvia pomifera using PCR-based methods with primers targeting the conserved DDxxD motif and other terpene synthase signature sequences. These motifs are critical for substrate binding and catalysis and are highly conserved across plant terpene synthases, making them ideal targets for gene discovery efforts.
The cloning strategy typically begins with RNA extraction from plant tissues known to produce this compound, followed by cDNA synthesis. For example, needle tissues from spruce species or glandular trichomes from sage species have been successfully used as RNA sources due to their high terpenoid biosynthetic activity. The initial amplification often employs degenerate primers targeting conserved terpene synthase regions, with subsequent rapid amplification of cDNA ends (RACE) PCR to obtain full-length coding sequences. Alternatively, with the increasing availability of plant genomic and transcriptomic resources, in silico identification of putative this compound synthase genes from databases has become a valuable complementary approach. Once amplified, the candidate genes are cloned into standard prokaryotic expression vectors such as pET or pACYCDuet for initial functional characterization in E. coli, which allows for rapid screening of enzymatic activity without the complexities of plant expression systems.
The following diagram illustrates the comprehensive workflow for this compound synthase gene cloning and expression:
Figure 1: Workflow for this compound synthase gene cloning and expression.
Several technical aspects require careful attention during the cloning process to ensure successful expression of functional this compound synthase. First, the presence of N-terminal plastid targeting sequences is common in plant terpene synthases, as these enzymes are typically localized to plastids in their native context. These sequences must be identified and often removed or replaced for optimal expression in heterologous systems. Bioinformatics tools such as ChloroP can be employed to predict plastid transit peptides and guide the design of truncated constructs. Second, the codon usage of plant-derived genes may be suboptimal for expression in bacterial or yeast systems, necessitating codon optimization in many cases. This is particularly important for achieving high-level expression in microbial hosts. Additionally, the inclusion of affinity tags such as His-tags at either the N- or C-terminus is recommended to facilitate subsequent protein purification. However, tag placement should be carefully considered, as C-terminal tags may occasionally interfere with enzyme activity due to the proximity to important active site residues.
For initial functional screening, the use of high-copy number plasmids with strong, inducible promoters (e.g., pET vectors with T7 promoters for E. coli expression) is recommended. Once activity is confirmed, the gene can be subcloned into appropriate vectors for specific applications, such as co-expression vectors for metabolic engineering or integration vectors for stable expression in yeast. The cloning strategy should also include appropriate controls, such as empty vector controls and catalytically inactive mutants (e.g., through point mutations in the conserved DDxxD motif), to distinguish true this compound synthase activity from background activities in the host expression system. Comprehensive sequence verification through Sanger sequencing of the entire coding region is essential before proceeding to functional characterization, as even single amino acid changes can dramatically alter terpene synthase product profiles.
Escherichia coli represents the most widely used prokaryotic system for this compound synthase expression due to its rapid growth, well-established genetics, and high transformation efficiency. For initial characterization of this compound synthase genes, the pET expression system in E. coli BL21(DE3) strains is particularly advantageous, as it provides strong, inducible expression under the control of the T7 promoter. The typical protocol involves transforming the expression construct into an appropriate E. coli strain, growing the culture in LB or terrific broth medium at 37°C until mid-log phase (OD600 ≈ 0.6-0.8), and then inducing protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at final concentrations ranging from 0.1 to 1.0 mM. Post-induction, cultures are typically incubated at reduced temperatures (16-25°C) for 16-20 hours to promote proper protein folding and enhance solubility.
A critical consideration for functional this compound synthase expression in E. coli is the availability of the substrate geranyl diphosphate (GPP). Since E. coli does not naturally produce significant quantities of GPP, co-expression of a geranyl diphosphate synthase (GPPS) is often necessary to achieve substantial this compound production. Research has demonstrated that the choice of GPPS can significantly impact this compound yields, with the GPPS from Abies grandis showing superior performance compared to the native E. coli IspA enzyme, which primarily produces farnesyl diphosphate rather than GPP. Additionally, optimization of the methylerythritol 4-phosphate (MEP) pathway, which produces the universal terpenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), can further enhance this compound production. This can be achieved through overexpression of key pathway enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS).
Yeast expression systems, particularly Saccharomyces cerevisiae and non-conventional yeasts such as Yarrowia lipolytica and Pichia pastoris, offer several advantages for this compound synthase expression, including eukaryotic protein processing, post-translational modifications, and superior tolerance to terpene toxicity. S. cerevisiae is the most commonly used yeast host and has been successfully engineered for this compound production by integrating this compound synthase genes along with necessary pathway enhancements. The expression typically employs strong constitutive or inducible promoters such as PGK1, TEF1, or GAL1 in multi-copy plasmids or integrated into the genome. For high-level production, the endogenous mevalonate pathway is often engineered by upregulating rate-limiting enzymes such as HMG-CoA reductase, while downregulating competitive pathways such as ergosterol biosynthesis.
Non-conventional yeasts offer additional advantages for industrial applications. Yarrowia lipolytica, an oleaginous yeast, provides abundant acetyl-CoA precursors for terpenoid biosynthesis and has demonstrated exceptional capability for lipophilic compound production. Pichia pastoris offers strong, inducible promoters from alcohol oxidase genes (AOX1) and the ability to achieve very high cell densities in fermentation, making it suitable for large-scale production. Additionally, the thermotolerant yeast Kluyveromyces marxianus can grow at elevated temperatures (up to 50°C), potentially facilitating product recovery through in situ stripping of volatile this compound. When expressing plant-derived this compound synthase in yeast, attention should be paid to potential differences in codon usage, and the gene sequence may need to be optimized for the preferred codon usage of the host yeast species to maximize translation efficiency.
Table 1: Comparison of heterologous expression systems for this compound synthase
| System | Advantages | Limitations | Optimal Use Cases | Reported this compound Titers |
|---|---|---|---|---|
| E. coli | Rapid growth, high transformation efficiency, extensive toolkit | Lack of eukaryotic PTMs, lower terpene tolerance, limited GPP supply | Initial gene characterization, protein purification, enzyme engineering | 82.18 mg/L in flasks; 2.65 g/L in fed-batch fermentation [1] |
| S. cerevisiae | Eukaryotic PTMs, endogenous MVA pathway, good terpene tolerance | Lower transformation efficiency, complex genetics, ethanol fermentation | Metabolic engineering, scale-up production, toxicology studies | Available but specific titers not provided in search results [2] |
| Non-conventional yeasts | Diverse substrate utilization, high stress tolerance, unique metabolisms | Less developed genetic tools, limited parts libraries | Industrial bioprocessing, utilization of alternative feedstocks | Emerging platform with promising potential [3] |
For detailed biochemical characterization, recombinant this compound synthase requires purification to homogeneity. The most efficient approach involves the use of affinity tags such as hexahistidine (His6) tags, which allow for single-step purification using immobilized metal affinity chromatography (IMAC). The standard protocol begins with cell lysis using mechanical disruption (e.g., sonication or French press) or enzymatic methods in a suitable buffer, typically containing 25-50 mM HEPES or Tris-HCl (pH 7.0-8.0), 100-300 mM NaCl, 5-10% glycerol, and 10-20 mM imidazole. The inclusion of glycerol (5-10%) is essential for maintaining enzyme stability, while dithiothreitol (DTT) or β-mercaptoethanol (1-5 mM) helps prevent oxidation of cysteine residues. Protease inhibitors such as PMSF or complete protease inhibitor cocktails should be included to prevent proteolytic degradation during purification.
The clarified lysate is then applied to a nickel-nitrilotriacetic acid (Ni-NTA) resin pre-equilibrated with lysis buffer. After extensive washing with buffer containing 20-40 mM imidazole to remove weakly bound proteins, the His-tagged this compound synthase is eluted using buffer containing 150-300 mM imidazole. For enzymes requiring further purification, additional steps such as ion-exchange chromatography or size-exclusion chromatography can be employed. The purity of the preparation should be assessed by SDS-PAGE, and protein concentration determined using Bradford, BCA, or spectrophotometric methods. For long-term storage, purified enzymes should be aliquoted and stored at -80°C in storage buffer containing 25-50% glycerol to maintain stability. It is important to note that this compound synthase, like many terpene synthases, may exhibit decreased stability upon purification, so biochemical assays should ideally be performed promptly after purification.
Enzyme activity assays for this compound synthase typically monitor the conversion of geranyl diphosphate (GPP) to this compound using gas chromatography-mass spectrometry (GC-MS) for product identification and quantification. The standard assay mixture (500 μL total volume) contains 25 mM HEPES buffer (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5 mM dithiothreitol, 10% glycerol, 50-100 μM GPP substrate, and an appropriate amount of enzyme preparation. The reaction is typically overlaid with an equal volume of pentane or hexane containing an internal standard (e.g., isobutylbenzene or n-tetradecane) to extract hydrophobic products and incubated at 30°C for 10-60 minutes. The reaction is terminated by vigorous vortexing, which simultaneously extracts terpene products into the organic phase, followed by centrifugation to achieve phase separation. The organic layer is then directly analyzed by GC-MS for this compound identification and quantification.
For kinetic characterization, initial reaction rates are determined at varying GPP concentrations (typically 1-100 μM) under conditions where product formation is linear with respect to time and enzyme concentration. The kinetic parameters Km and kcat are then determined by fitting the data to the Michaelis-Menten equation using nonlinear regression. It is important to note that this compound synthase, like other class I terpene cyclases, has a specific metal ion requirement, with optimal activity typically observed with Mg²⁺ or Mn²⁺ as cofactors. However, recent studies on this compound synthase from Thuja plicata have revealed unexpectedly broad metal ion specificity, with optimal catalytic activity measured using Mn²⁺ or Co²⁺, and more modest activity observed with Mg²⁺ or Ni²⁺. The pH optimum should also be determined using appropriate buffer systems across a pH range of 6.0-9.0.
Product profiling is a critical component of this compound synthase characterization, as terpene synthases often produce multiple products and may display altered product profiles in heterologous systems compared to their native context. The identification of this compound and potential byproducts is most accurately achieved through gas chromatography-mass spectrometry (GC-MS) analysis. The typical GC-MS conditions employ a non-polar or slightly polar capillary column (e.g., DB-5, HP-5, or equivalent) with a temperature program starting at 40-50°C (hold 1-3 min) and ramping to 250-280°C at 5-10°C/min. This compound is identified by comparison of its retention time and mass spectrum with an authentic standard when available, and by comparison to mass spectral libraries such as NIST. The characteristic mass spectral fragments of this compound include m/z 93, 91, 79, 77, and 41, with the molecular ion at m/z 136.
Quantitative analysis is performed using the internal standard method, with calibration curves established using authentic this compound standards. In the absence of commercial standards, relative response factors can be estimated based on hydrocarbon response, though this approach has higher uncertainty. The product distribution should be reported as relative percentages of total terpenes produced, with typical this compound synthases producing this compound as the major product (often >70-80% of total products) along with minor amounts of other monoterpenes such as α-pinene, β-pinene, myrcene, limonene, and terpinolene. It is noteworthy that site-directed mutagenesis studies have demonstrated that single amino acid changes can dramatically alter product specificity. For example, the G458A substitution in Thuja plicata this compound synthase converted the enzyme into a high-activity α-pinene synthase, highlighting the structural plasticity of these enzymes [4].
Table 2: Biochemical characterization parameters for this compound synthases from different sources
| Parameter | Thuja plicata this compound Synthase | Salvia pomifera this compound Synthase | Picea abies this compound Synthase | Typical Assay Conditions |
|---|---|---|---|---|
| Optimal pH | 7.0-7.5 (HEPES buffer) | Not specified in results | Not specified in results | 25 mM HEPES, pH 7.2 |
| Metal Cofactor | Mn²⁺ ≈ Co²⁺ > Mg²⁺ ≈ Ni²⁺ | Mg²⁺ (assumed standard) | Mg²⁺ (assumed standard) | 10 mM MgCl₂ or MnCl₂ |
| Km for GPP | Not specified in results | Not specified in results | Not specified in results | 1-100 μM GPP range |
| Major Product | This compound (~90% of total) | This compound (percentage not specified) | This compound (percentage not specified) | GC-MS analysis |
| Minor Products | α-Pinene, terpinolene, others | Not specified | Not specified | Varies by enzyme source |
| Temperature Optimum | 30°C | 30-35°C (assumed) | 30°C (assumed) | 30°C standard assay |
Recent advances in structural biology have provided unprecedented insights into the molecular mechanisms underlying this compound synthase catalysis and product specificity. The X-ray crystal structures of this compound synthase from Western red cedar (Thuja plicata) have been determined at high resolution (2.21-2.72 Å) in both open and partially closed active site conformations, revealing the architectural features that govern the enzyme's unique ability to generate the strained [3.1.0] bicyclic this compound product. The overall structure follows the typical terpene synthase fold, characterized by two major domains: an N-terminal domain primarily involved in structural stability and a C-terminal α-helical domain that forms the active site cavity. The active site contains the characteristic DDxxD motif,
which coordinates the essential divalent metal ions (typically Mg²⁺ or Mn²⁺) that facilitate substrate ionization, and the NSE/DTE motif,
which contributes to metal ion binding and structural integrity.
A key structural feature revealed by these studies is the role of specific active site residues in directing the cyclization reaction toward this compound formation versus alternative monoterpene products. In particular, the residue at position 596 (numbering based on the Thuja plicata enzyme) has been identified as a critical determinant of product specificity. A leucine at this position promotes the formation of this compound, whereas a phenylalanine favors alternative cyclization pathways. This observation is consistent with studies on the closely related (+)-3-carene synthase from Sitka spruce, where the residue at the equivalent position was found to control the branching point between different bicyclic monoterpene products. Structural analyses suggest that this residue influences product specificity through differential stabilization of reaction intermediates along the cyclization pathway, particularly during the final cyclization steps that determine whether a [3.1.0] or [3.1.1] bicyclic system is formed.
Protein engineering approaches offer powerful strategies for optimizing this compound synthase for biotechnological applications. Rational design based on structural information has proven particularly successful for modifying terpene synthase product specificity and catalytic efficiency. As demonstrated in both this compound synthase and the closely related (+)-3-carene synthases, single amino acid substitutions can dramatically alter product profiles. For example, the G458A mutation in Thuja plicata this compound synthase converted the enzyme into a high-activity α-pinene synthase, representing a complete reprogramming of the cyclization reaction from a [3.1.0] to a [3.1.1] bicyclic product. Such targeted mutations typically focus on residues lining the active site cavity that may interact with carbocation intermediates or influence the conformation of the substrate and intermediates during catalysis.
Directed evolution provides a complementary approach when structural information is limited or when multiple mutations are required to achieve desired properties. This iterative process involves generating random mutagenesis libraries followed by high-throughput screening for improved enzyme characteristics. For this compound synthase, screening assays can be based on colorimetric methods that detect substrate consumption or product formation, or directly on product analysis using GC-MS for smaller libraries. Key targets for engineering include catalytic efficiency (kcat/Km), product specificity (percent this compound in the total product profile), solubility and stability for improved heterologous expression, and altered metal cofactor specificity for compatibility with host intracellular conditions. When engineering this compound synthase for microbial metabolic engineering applications, it is particularly important to consider the intracellular environment of the production host, including pH, metal ion availability, and the presence of potential inhibitory compounds.
The successful cloning and expression of this compound synthase opens the door to various industrial applications centered around this compound production. In the fragrance and flavor industry, this compound serves as a valuable ingredient with its distinctive spicy, pine-like, and citrus undertones, used in perfumes, cosmetics, and food products. Microbial production of this compound offers a sustainable alternative to traditional plant extraction methods, which are often limited by low yields and seasonal variability. In the biofuel sector, this compound has emerged as a promising precursor for next-generation aircraft fuels due to its desirable physicochemical properties, including high energy density and compatibility with existing fuel infrastructure. Additionally, the pharmaceutical industry is exploring this compound's potential as an antifungal and anti-inflammatory agent, though further research is needed to fully elucidate its therapeutic mechanisms and efficacy.
For industrial-scale production, metabolic engineering strategies focus on optimizing the entire terpenoid biosynthetic pathway in microbial hosts. In E. coli, this typically involves introducing the heterologous mevalonate (MVA) pathway to enhance precursor supply, co-expressing an efficient geranyl diphosphate synthase, and optimizing this compound synthase expression levels to minimize metabolic burden while maximizing flux to this compound. In one notable study, these strategies combined with fed-batch fermentation optimization achieved a remarkable this compound titer of 2.65 g/L with an average productivity of 0.018 g h⁻¹ g⁻¹ dry cells, and a conversion efficiency of glycerol to this compound reaching 3.49% [1]. Further improvements can be realized through process engineering approaches such as in situ product removal to alleviate this compound toxicity to microbial cells, two-phase fermentations to capture volatile this compound, and continuous fermentation systems to maintain optimal productivity.
The cloning, expression, and characterization of this compound synthase represent a significant achievement in the field of plant natural product biochemistry and metabolic engineering. The protocols and application notes outlined in this document provide a comprehensive foundation for researchers seeking to work with this important enzyme. Recent advances in structural biology have illuminated the unique features that enable this compound synthase to generate its distinctive strained bicyclic product, while protein engineering studies have demonstrated the remarkable plasticity of this enzyme family, with single amino acid changes capable of completely reprogramming product specificity. These fundamental insights not only enhance our understanding of terpene biosynthesis but also provide powerful tools for customizing terpene synthase function for specific applications.
Looking forward, several emerging technologies promise to further advance this compound synthase research and applications. CRISPR-based genome editing enables more precise metabolic engineering of production hosts, allowing targeted integration of this compound synthase genes and deletion of competing pathways without leaving genetic markers. Machine learning approaches are being developed to predict terpene synthase function from sequence data and to guide protein engineering efforts. Cell-free systems offer an alternative production platform that avoids cellular toxicity issues and allows greater control over reaction conditions. Additionally, the exploration of non-conventional yeast hosts with inherent tolerances to terpenes or abilities to utilize low-cost feedstocks may provide economic advantages for industrial-scale production. As these technologies mature and integrate with the foundational methods described herein, microbial production of this compound and other valuable terpenoids is poised to become increasingly efficient and economically viable, enabling a broader transition from petroleum-based to bio-based production of fuels, chemicals, and pharmaceuticals.
Sabinene (CAS 3387-41-5) is a naturally occurring bicyclic monoterpene gaining significant industrial interest due to its diverse applications in pharmaceuticals, flavor and fragrance formulations, and as a potential biofuel precursor. Traditionally extracted from plant sources such as juniper essential oil, carrot seed oil, and black pepper, this compound has faced commercial limitations due to low natural abundance and inefficient extraction processes. The global this compound market, valued at 12.64 billion in 2025, is projected to grow at a CAGR of 9.97% through 2033, reaching an estimated 22.36 billion by 2033, driven by increasing demand across multiple industrial sectors [1]. This growth trajectory underscores the urgent need for sustainable production methods that can overcome the limitations of traditional plant extraction.
The industrial significance of this compound spans multiple sectors. In pharmaceuticals, recent research has demonstrated this compound's ability to prevent skeletal muscle atrophy by inhibiting ROS-mediated MAPK/MuRF-1 pathways in starved myotubes, suggesting potential therapeutic applications for muscle-wasting conditions [2]. In the flavor and fragrance industry, this compound contributes spicy, woody notes and serves as a starting material for novel fragrant aldehydes with potential application in premium fragrance formulations [3]. Additionally, this compound is being explored as a potential component for advanced biofuels, particularly for aircraft fuels, due to its favorable energy density and combustion properties [4] [5]. This diverse application portfolio has accelerated research into microbial production platforms that can provide sustainable, scalable, and economically viable this compound supplies.
Table 1: Global this compound Market Outlook and Applications
| Region | Market Size (2025) | Projected CAGR | Key Application Sectors | Major Growth Drivers |
|---|---|---|---|---|
| China | Rapid expansion | Steady growth | Pharmaceuticals, Flavorings | Government policies, Natural product demand |
| Australia | Established market | Continued growth | Health & Wellness, Natural Extracts | Quality standards, Sustainable practices |
| Japan | Mature market | Steady growth | Cosmetics, Aromatherapy, Health Supplements | Preference for high-quality ingredients |
| South Korea | Innovation-driven | Continued growth | Cosmetics, Skincare, Functional Health Products | Technological adoption, Export markets |
| North America | Advanced market | Moderate growth | Commercial & Industrial Applications | R&D investment, Regulatory frameworks |
| Europe | Steady market | Stable growth | Sustainable Solutions, Manufacturing | Quality standards, EU trade advantages |
The development of microbial cell factories represents the most promising approach for industrial-scale this compound production. Two primary host organisms have emerged as leading platforms: Escherichia coli and Saccharomyces cerevisiae. Both offer distinct advantages and limitations for industrial implementation. E. coli benefits from well-characterized genetics, rapid growth kinetics, and extensive engineering history, making it particularly suitable for high-density fermentation processes. Conversely, S. cerevisiae offers the advantage of GRAS (Generally Recognized As Safe) status, making it more suitable for pharmaceutical and food-related applications, along with natural resistance to phage infections and greater tolerance to fermentation inhibitors [6]. The choice between these platforms depends on the intended application, with E. coli typically yielding higher titers and S. cerevisiae offering regulatory advantages for certain end uses.
Critical to metabolic engineering of both platforms is the reconstruction of the This compound biosynthetic pathway, which requires two key components: a pathway to generate the universal terpenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and the expression of This compound-specific synthases to convert the intermediate geranyl diphosphate (GPP) to this compound. Microorganisms naturally produce IPP and DMAPP through either the native methylerythritol 4-phosphate (MEP) pathway in E. coli or the mevalonate (MVA) pathway in S. cerevisiae, but these native pathways often require optimization to achieve sufficient precursor flux for high this compound yields [4] [5]. Additionally, both platforms require the introduction of heterologous this compound synthase (SabS) genes, typically isolated from plants such as Salvia pomifera, along with optimization of geranyl diphosphate synthase (GPPS) activity to ensure adequate GPP supply without diversion to larger terpenoids [4].
Table 2: Comparison of Established Microbial Platforms for this compound Production
| Feature | Escherichia coli System | Saccharomyces cerevisiae System |
|---|---|---|
| Native Terpenoid Pathway | MEP pathway | MVA pathway |
| Maximum Reported Titer | 2.65 g/L in fed-batch fermentation [4] | 60.0 mg/L in shake-flask [6] |
| Key Genetic Modifications | Heterologous MVA pathway, GPPS2 from A. grandis, SabS1 from S. pomifera | Overexpression of SabS and GPPS via CRISPR-Cas9 |
| Preferred Carbon Source | Glycerol | Glucose/Corn hydrolysates |
| Process Scale Demonstrated | Fed-batch bioreactor (2.65 g/L) [4] | Shake-flask (60.0 mg/L) [6] |
| Regulatory Status | Requires purification for certain applications | GRAS status for food/pharma applications |
| Major Advantages | Higher demonstrated titers, Well-established engineering tools | GRAS status, Natural inhibitor tolerance |
| Primary Challenges | Potential endotoxin contamination, Regulatory hurdles for certain applications | Lower demonstrated production titers |
The This compound biosynthetic pathway requires careful engineering to achieve economically viable production levels. In both E. coli and S. cerevisiae, the key challenge lies in balancing the precursor flux toward GPP while minimizing metabolic burden and avoiding the accumulation of intermediates that could be toxic to the host organisms. Research has demonstrated that the integration of heterologous pathways can significantly enhance this compound production. For example, in E. coli, the introduction of a hybrid exogenous MVA pathway resulted in approximately 20-fold higher this compound production (44.74 mg/L) compared to strains utilizing only the native MEP pathway (2.07 mg/L) [4]. This dramatic improvement highlights the critical importance of precursor supply in achieving high this compound titers.
The selection and optimization of key enzymes represents another crucial factor in pathway engineering. Studies have systematically compared different geranyl diphosphate synthase (GPPS) enzymes and found that GPPS2 from Abies grandis outperformed the native E. coli IspA, resulting in improved this compound production (2.07 mg/L vs. 0.96 mg/L) due to its superior specificity for GPP production rather than larger prenyl diphosphates [4]. Similarly, the choice of This compound synthase (SabS) variant significantly influences both titer and product profile, with enzymes from different plant sources exhibiting varying catalytic efficiencies and byproduct spectra. These findings underscore the importance of enzyme screening and selection in the development of optimized production strains, with the most successful approaches often employing a toolbox of enzyme variants from diverse biological sources [7].
Strain engineering for this compound production in E. coli begins with the systematic assembly of the complete biosynthetic pathway. The protocol outlined here has been demonstrated to achieve production titers of 2.65 g/L in fed-batch fermentation [4] [5]:
Step 1: Vector Construction - Clone the this compound synthase gene (SabS1) from Salvia pomifera (GenBank: JN048835) and the GPPS2 gene from Abies grandis (GenBank: AY517337) into the pACYCDuet-1 expression vector using standard restriction enzyme-based cloning or Gibson Assembly. The SabS1 gene should be placed under the control of a T7/lac promoter, while GPPS2 should be similarly positioned in the second multiple cloning site of the vector. Verify correct assembly by colony PCR and sequencing of the construct boundaries.
Step 2: MVA Pathway Integration - Introduce the heterologous mevalonate (MVA) pathway by co-transforming with plasmid pBBR-MVA, which contains the entire Enterococcus faecalis MVA pathway optimized for E. coli codon usage. This pathway includes the genes for mevalonate kinase, phosphomevalonate kinase, mevalonate diphosphate decarboxylase, and isopentenyl diphosphate isomerase, providing enhanced flux to the essential precursors IPP and DMAPP.
Step 3: Strain Transformation and Selection - Transform the assembled plasmid system into E. coli BL21(DE3) competent cells using standard heat-shock methods (42°C for 45 seconds). Select transformants on LB agar plates containing appropriate antibiotics (chloramphenicol 34 μg/mL and ampicillin 100 μg/mL). Incubate plates at 37°C for 16-20 hours until colonies appear.
Step 4: Screening for High Producers - Inoculate 5 mL LB medium with single colonies and grow at 37°C with shaking at 220 rpm until OD600 reaches 0.6-0.8. Induce this compound production with 0.25 mM IPTG and continue incubation for 24 hours. Analyze this compound production using GC-MS headspace analysis to identify the highest-producing clones for scale-up.
This genetic configuration has been demonstrated to achieve this compound titers of 44.74 mg/L in shake-flask cultures and can be further optimized through media and process conditions [4].
For S. cerevisiae, a CRISPR-Cas9 mediated genome integration approach is recommended to create stable, marker-free production strains. The following protocol has been used to achieve this compound production of 60.0 mg/L from corn hydrolysates [6]:
Step 1: gRNA Design and Cassette Assembly - Design two guide RNA (gRNA) sequences targeting the integration sites in the S. cerevisiae genome (commonly the GAL1-10 locus or HO locus for strong, regulated expression). Clone these gRNA sequences into plasmid pCAS-YL, which contains the Cas9 gene and selection markers. Simultaneously, prepare the donor DNA fragment containing the this compound synthase (SabS) gene from Salvia pomifera fused to a strong yeast promoter (e.g., TEF1 or ADH1) and terminator, along with the geranyl diphosphate synthase (GPPS) gene similarly configured.
Step 2: Yeast Transformation - Grow S. cerevisiae BY4741 in YPD medium to mid-log phase (OD600 ≈ 0.8-1.0). Harvest cells and prepare for transformation using the lithium acetate/single-stranded carrier DNA/PEG method. Mix approximately 1 μg of the CRISPR plasmid and 3-5 μg of the donor DNA fragment with the competent cells. Heat shock at 42°C for 40 minutes, then recover in YPD medium at 30°C for 4-6 hours before plating on appropriate selective media.
Step 3: Screening and Verification - After 2-3 days of growth at 30°C, pick colonies and patch onto fresh selective plates. Verify correct integration by colony PCR using primers flanking the integration sites and internal to the inserted genes. Confirm this compound production capability by growing verified clones in 5 mL YPD medium supplemented with 2% glucose for 48 hours and analyzing culture headspace using GC-MS.
Step 4: Cas9 Plasmid Curing - To create marker-free strains, streak positive clones on YPD plates without selection and perform several rounds of non-selective growth. Screen for loss of the Cas9 plasmid by replica plating onto plates containing the appropriate antibiotic – colonies that fail to grow have lost the plasmid. Verify retained this compound production in the cured strains.
Figure 1: Genetic Engineering Workflow for this compound Production Strain Development
Fermentation medium composition plays a critical role in achieving high this compound titers in both microbial platforms. For E. coli-based production, a defined medium with glycerol as carbon source has demonstrated superior results compared to glucose, likely due to reduced catabolite repression and more favorable redox balance for terpenoid biosynthesis [4]. The optimized medium should contain per liter: 10 g glycerol, 5 g yeast extract, 10 g (NH₄)₂SO₄, 5 g KH₂PO₄, 3 g K₂HPO₄, 1 g MgSO₄·7H₂O, 0.5 g NaCl, 20 mg CaCl₂, 5 mg FeSO₄·7H₂O, and 1 mL trace element solution (containing ZnSO₄, CuSO₄, MnSO₄, CoCl₂, Na₂MoO₄, and H₃BO₃). The pH should be adjusted to 7.0 prior to sterilization. For S. cerevisiae, corn hydrolysates have emerged as an economical and effective alternative to pure sugars, supporting this compound production of 60.0 mg/L in shake-flask cultures [6]. The corn hydrolysate medium should contain per liter: 50 g corn hydrolysate (equivalent to approximately 20-25 g/L fermentable sugars), 5 g yeast extract, 5 g peptone, 1 g MgSO₄·7H₂O, and 2 g KH₂PO₄, with pH adjusted to 6.0.
Critical media components that significantly impact this compound production include nitrogen sources, magnesium concentration, and phosphate levels. Systematic optimization using one-factor-at-a-time methodology or statistical approaches like Response Surface Methodology (RSM) has shown that beef powder as a complex nitrogen source in E. coli media enhances production compared to simpler nitrogen sources [4]. Similarly, magnesium sulfate concentration should be optimized between 1-3 g/L, as magnesium serves as an essential cofactor for terpene synthases and prenyltransferases. Phosphate concentration should be maintained in the range of 5-10 g/L of potassium phosphate buffers to support both cell growth and terpenoid production without causing precipitation issues.
Process parameter optimization is essential for maximizing this compound productivity in bioreactor systems. The following parameters have been demonstrated to achieve optimal results in E. coli fed-batch fermentation [4]:
Temperature Strategy - Maintain 37°C during the growth phase until OD600 reaches approximately 20, then reduce temperature to 25°C for the production phase to enhance enzyme stability and reduce byproduct formation.
Induction Conditions - Induce protein expression with 0.25 mM IPTG when OD600 reaches 0.6-0.8 in batch mode. For high-cell-density fermentations, use a lower IPTG concentration (0.1 mM) when the dissolved oxygen (DO) spike indicates transition from exponential to stationary phase.
Aeration and Agitation - Maintain dissolved oxygen above 30% saturation through cascaded control of agitation (400-800 rpm) and aeration (0.5-2.0 vvm). Oxygen limitation severely reduces this compound production due to the aerobic nature of terpenoid biosynthesis.
Fed-Batch Strategy - Implement an exponential feeding strategy with glycerol concentration maintained at 10-20 g/L throughout the production phase. Avoid carbon source depletion, which leads to reduced productivity, and excessive feeding, which causes overflow metabolism.
For S. cerevisiae platforms, optimal conditions include temperature of 30°C, pH maintained at 6.0, and agitation at 180-220 rpm in shake-flask cultures [6]. The production phase should be extended to 72-96 hours to maximize this compound accumulation, as yeast systems typically exhibit slower production kinetics but greater longevity compared to bacterial systems.
Figure 2: this compound Biosynthetic Pathway in Engineered Microbial Systems
This compound recovery from fermentation broth presents unique challenges due to its volatile nature and low aqueous solubility. The most effective approach involves in situ product removal (ISPR) techniques to minimize loss due to evaporation and potential toxicity to production strains. For laboratory-scale processes, a two-phase fermentation system with 10-20% (v/v) organic overlay (such as dodecane or oleyl alcohol) effectively captures this compound as it is produced [4]. The organic phase can be separated from the fermentation broth by centrifugation (10,000 × g for 15 minutes) and then subjected to fractional distillation under reduced pressure (100-150 mbar, 80-100°C) to recover this compound with >95% purity. For larger-scale operations, continuous gas stripping with condensation represents a more practical approach, where fermentation off-gas is passed through a chilled condenser (0-4°C) to recover volatilized this compound.
Further purification of this compound can be achieved through silica gel column chromatography using hexane:ethyl acetate (98:2) as the mobile phase, followed by preparative gas chromatography for highest purity applications. The purity and identity of recovered this compound should be verified by GC-MS analysis comparing retention times and mass spectra with authentic standards. Typical recovery yields using these methods range from 70-85% of the total this compound produced during fermentation, with higher recovery efficiencies generally achieved in systems employing in situ product capture compared to those relying on end-point recovery.
Accurate quantification of this compound in fermentation samples requires specialized analytical methods due to its volatility and low concentration in complex matrices. The following GC-MS protocol has been widely adopted in this compound production studies [4] [5]:
Sample Preparation - For culture broth samples, mix 1 mL culture with 1 mL ethyl acetate containing 0.1 g/L camphor as internal standard. Vortex vigorously for 2 minutes, then centrifuge at 12,000 × g for 5 minutes. Collect the organic phase for analysis. For headspace analysis, inject 250 μL of headspace gas directly into the GC injector.
GC-MS Parameters - Use an Agilent 7890B GC system coupled with 5977A MSD. Employ a HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm). Set the injector temperature to 220°C in split mode (split ratio 10:1). Use the following temperature program: initial temperature 40°C (hold 3 min), ramp to 120°C at 10°C/min, then to 250°C at 20°C/min (hold 5 min). Helium carrier gas flow should be maintained at 1.0 mL/min.
Mass Spectrometer Settings - Operate in electron impact (EI) mode at 70 eV, with ion source temperature of 230°C and quadrupole temperature of 150°C. Use selected ion monitoring (SIM) mode with m/z 93, 91, 77, 41, and 136 for this compound quantification, and m/z 95 for the internal standard camphor.
Quantification and Calibration - Prepare a standard curve using authentic this compound standard (Sigma-Aldrich, ≥95% purity) in the concentration range of 0.1-100 mg/L. The method has a detection limit of approximately 0.05 mg/L and quantification limit of 0.1 mg/L under these conditions. For absolute quantification, use the internal standard method with response factors calculated from standard solutions.
Scale-up to bioreactor systems requires careful attention to oxygen transfer, feeding strategies, and process control. The following fed-batch protocol for E. coli has been demonstrated to achieve this compound titers of 2.65 g/L in 5-L bioreactor systems [4]:
Bioreactor Setup and Inoculation - Prepare a 5-L bioreactor with 2 L of optimized production medium. Calibrate pH and DO probes according to manufacturer specifications. Inoculate with 100 mL of seed culture (OD600 ≈ 8-10) grown in LB medium for 12-16 hours. Set initial conditions to 37°C, pH 7.0 (controlled with 5 M NaOH and 2 M H₃PO₄), agitation at 400 rpm, and aeration at 1.0 vvm.
Batch Phase Monitoring - Monitor cell growth, dissolved oxygen, and carbon source consumption during the batch phase. When dissolved oxygen shows a sharp increase (indicating carbon source depletion, typically after 12-16 hours), initiate the feeding protocol.
Feeding Strategy Implementation - Begin exponential feeding with feed medium containing 500 g/L glycerol, 10 g/L MgSO₄·7H₂O, and 20 g/L yeast extract. The feed rate should follow the equation: F = (μXV)/(Y˅(X/S)˅Sᵢ)˅eⁿᵗ, where μ is the specific growth rate set to 0.15 h⁻¹, X is biomass concentration, V is culture volume, Y˅(X/S) is biomass yield (0.4 g/g), and Sᵢ is substrate concentration in feed.
Production Phase Management - Reduce temperature to 25°C when OD600 reaches 20 to enhance production phase. Maintain dissolved oxygen above 30% by cascading agitation up to 800 rpm and supplementing with pure oxygen if necessary. Continue feeding for 72-96 hours, monitoring this compound production regularly through GC-MS analysis of culture samples.
Harvest and Recovery - Terminate fermentation when this compound production plateaus (typically 72-96 hours). Separate cells by centrifugation at 8,000 × g for 15 minutes at 4°C. Recover this compound from the supernatant and cell pellet using organic extraction or gas stripping methods as described in Section 5.1.
Economic viability of industrial-scale this compound production depends critically on achieving high titers, yields, and productivity. Based on current demonstrated performance, microbial production of this compound reaches a maximum titer of 2.65 g/L in E. coli fed-batch systems, with a productivity of 0.018 g h⁻¹ g⁻¹ dry cells and a carbon conversion efficiency of 3.49% from glycerol to this compound [4] [5]. These metrics represent significant progress but require further improvement to compete with traditional extraction methods on cost basis. Primary cost drivers include carbon source expenses (25-35% of total production cost), nutrient supplementation (15-20%), and downstream processing (20-30%), highlighting areas where further research could dramatically improve economics.
Scale-up challenges that must be addressed for successful industrial implementation include oxygen transfer limitations at large scale, foaming due to surfactant accumulation, and product inhibition or degradation during extended fermentations. Potential solutions include the development of advanced reactor designs (such as airlift or membrane bioreactors), engineered strains with enhanced product tolerance, and continuous production systems with integrated product removal. The promising market growth projections (9.97% CAGR through 2033) and expanding application portfolio create a favorable economic landscape for investment in this compound production technology development [1]. Further research focusing on strain improvement, process optimization, and recovery integration is expected to enhance the commercial competitiveness of microbial-derived this compound in coming years.
The development of microbial production platforms for this compound represents a significant advancement over traditional extraction methods, offering the potential for sustainable, scalable, and economically viable production of this valuable terpenoid. Current achievements, including titers of 2.65 g/L in engineered E. coli and 60.0 mg/L in S. cerevisiae, demonstrate the feasibility of this approach while highlighting the need for further optimization to achieve industrial competitiveness [6] [4]. The integration of advanced genetic tools such as CRISPR-Cas9, systems metabolic engineering, and bioprocess optimization has been instrumental in reaching current production levels and will continue to drive improvements in the coming years.
Future perspectives for this compound production include the application of synthetic biology tools to expand pathway efficiency and product diversity, engineering of novel enzyme variants with enhanced catalytic properties, and development of integrated biorefinary approaches that combine this compound production with other valuable compounds to improve overall economics [8]. Additionally, the exploration of non-conventional microbial hosts with inherent tolerance to terpenoids may overcome current limitations in product toxicity. As research advances, microbial production of this compound and its derivatives is poised to become the dominant manufacturing approach, supplying multiple industries with sustainable sources of this valuable natural product and its derivatives.
This compound (4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane) is a natural bicyclic monoterpene (C₁₀H₁₆) gaining significant attention in pharmaceutical research due to its versatile therapeutic properties and sustainable profile. This compound contributes to the spiciness of black pepper and represents a major constituent of carrot seed oil, also occurring in tea tree oil, nutmeg, and various conifers. [1] this compound possesses a unique strained ring system with a cyclopentane ring fused to a cyclopropane ring, which contributes to its chemical reactivity and biological activity. [1] Historically used in flavorings and fragrances, this compound is now being explored as a promising pharmaceutical compound with demonstrated anti-inflammatory, antioxidant, antifungal, and antimicrobial properties. [2] [3]
The growing interest in this compound aligns with the increasing consumer preference for natural, plant-based therapies perceived as safer and more sustainable alternatives to synthetic pharmaceuticals. [4] Like other terpenes and essential oils, this compound faces challenges in pharmaceutical application due to its hydrophobic nature, high volatility, and chemical instability when exposed to environmental factors. [4] However, recent advances in delivery systems have enabled more effective utilization of its therapeutic potential. Additionally, this compound serves as a green solvent in synthetic chemistry for pharmaceutical compounds, highlighting its dual utility as both active ingredient and excipient. [2] [3]
This compound is widely distributed in the plant kingdom, with varying concentrations across different species. Principal natural sources include holm oak (Quercus ilex), Norway spruce (Picea abies), marjoram (Origanum majorana), juniper (Juniperus Sabina), black pepper (Piperaceae), and various citrus species. [2] [3] [1] Traditional extraction methods typically involve steam distillation or hydrodistillation of plant material to obtain essential oils containing this compound as a component. The concentration of this compound in these essential oils varies significantly depending on the plant source, extraction method, and geographical origin. For instance, this compound is a major constituent of carrot seed oil and contributes significantly to the aroma profile of black pepper and nutmeg. [1]
These plant-derived extraction methods face challenges for pharmaceutical applications, including low yield variability, seasonal dependence, and resource-intensive processes. Additionally, this compound obtained through traditional extraction is typically part of complex essential oil mixtures, requiring additional purification steps to obtain the pure compound for standardized pharmaceutical use. The limited concentration in natural sources (varying from a few percent to over 50% by weight depending on the plant source) makes substantial production through extraction alone challenging. [5] These limitations have prompted the development of more efficient and sustainable production methods, particularly microbial synthesis. [6] [7]
Microbial production has emerged as a promising alternative to plant extraction, offering higher yields, better scalability, and independence from seasonal variations. In 2014, a landmark study established the first engineered Escherichia coli platform for this compound production from renewable carbon sources. [7] This approach involves introducing the This compound synthase gene (SabS1) derived from Salvia pomifera into E. coli along with genes enhancing precursor supply. The biosynthetic pathway utilizes either the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (MVA) pathway to produce the universal terpenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). [7]
Table 1: Comparison of this compound Production Methods
| Production Method | Key Features | Advantages | Limitations | Reported Yield |
|---|---|---|---|---|
| Plant Extraction | Steam distillation of natural sources like black pepper, carrot seed, nutmeg | Direct from renewable biomass, maintains natural stereochemistry | Low yield, seasonal variability, resource-intensive | Varies by plant source (typically <5% of essential oil) |
| Microbial Synthesis (E. coli) | Engineered E. coli with this compound synthase and enhanced MVA pathway | Sustainable, uses renewable sugars, high potential yields | Requires sophisticated genetic engineering, purification needed | 2.65 g/L in fed-batch fermentation [7] |
| Green Solvent Application | Use of this compound as reaction medium for pharmaceutical synthesis | Biodegradable, non-toxic, enhances sustainability profile | Limited solubility for some compounds, requires optimization | 58-76% yield in thiazolopyridine synthesis [2] |
Through systematic optimization of the microbial platform, including GPP synthase screening and culture condition optimization, researchers achieved a remarkable This compound titer of 2.65 g/L in fed-batch fermentation, with an average productivity of 0.018 g·h⁻¹·g⁻¹ dry cells and a glycerol-to-sabinene conversion efficiency of 3.49%. [7] This represents a substantial improvement over earlier attempts and demonstrates the feasibility of industrial-scale this compound production through microbial fermentation. The MVA pathway was found to be approximately 20-fold more efficient than the native MEP pathway for this compound production in engineered E. coli strains. [7] Further research is focusing on enzyme engineering, pathway optimization, and host strain development to enhance yields and reduce production costs.
This compound demonstrates broad-spectrum antimicrobial activity against various pathogens, making it a promising candidate for pharmaceutical applications targeting infectious diseases. Research has confirmed its effectiveness against multiple bacterial and fungal strains, with proposed mechanisms including membrane disruption and mitochondrial dysfunction induction in microbial cells. [2] [3] The compound's lipophilic nature enables it to interact with and disrupt microbial membranes, leading to increased permeability and cell death. Additionally, this compound has shown synergistic effects when combined with conventional antibiotics, potentially helping to overcome antibiotic resistance issues.
Inflammation-related pathologies represent another major therapeutic area for this compound applications. The compound exhibits significant anti-inflammatory activity through modulation of key inflammatory signaling pathways. While the exact molecular targets are still under investigation, this compound likely interferes with the NF-κB signaling cascade, a primary regulator of inflammatory gene expression. [4] This mechanism would explain its ability to reduce production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Similar monoterpenes have been shown to inhibit cytokine production and inflammatory mediator release, suggesting this compound may operate through comparable pathways. [4]
The antioxidant capacity of this compound contributes significantly to its pharmaceutical value, particularly in managing oxidative stress-related conditions. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) play key roles in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. [4] this compound helps counteract oxidative damage through direct free radical scavenging and potentially through induction of endogenous antioxidant systems.
Table 2: Documented Pharmacological Activities of this compound
| Pharmacological Activity | Proposed Mechanisms | Experimental Evidence | Potential Applications |
|---|---|---|---|
| Antimicrobial | Membrane disruption, mitochondrial dysfunction, enzyme inhibition | In vitro studies show efficacy against various bacteria and fungi | Topical anti-infectives, preservative systems, antibiotic adjuvants |
| Anti-inflammatory | NF-κB pathway inhibition, cytokine suppression Reduction of inflammatory mediators | In vivo models demonstrate reduced inflammation markers | Inflammatory skin conditions, arthritis, inflammatory bowel disease |
| Antioxidant | Free radical scavenging, ROS/RNS neutralization | In vitro assays show significant radical scavenging activity | Neurodegenerative diseases, cardiovascular protection, anti-aging formulations |
| Penetration Enhancement | Stratum corneum lipid disruption, increased fluidity | Enhanced permeation of co-administered drugs in transdermal systems | Transdermal delivery systems, topical formulations |
Research indicates that the antioxidant effects of this compound may be enhanced through encapsulation strategies. For instance, similar monoterpenes like linalool show improved antioxidant activity when formulated in cyclodextrin complexes or lipid-based nanocarriers. [4] These delivery systems protect the labile compound from degradation and improve its bioavailability, thereby enhancing its therapeutic efficacy. The combination of antioxidant and anti-inflammatory properties positions this compound as a promising candidate for managing chronic inflammatory conditions where oxidative stress plays a significant role in disease progression.
The pharmaceutical development of this compound faces significant challenges due to its inherent physicochemical properties. As a volatile, hydrophobic monoterpene, this compound exhibits low water solubility, high volatility, and sensitivity to environmental factors such as oxygen, light, and heat. [4] These characteristics limit its direct incorporation into hydrophilic pharmaceutical formulations and can lead to stability issues during manufacturing and storage. Additionally, when applied topically, this compound and similar terpenes often demonstrate limited skin permeation, frequently restricted to superficial skin layers despite their lipophilic nature. [4]
Advanced delivery systems present viable solutions to these challenges. Nanoencapsulation approaches, including nanoemulsions, nanocapsules, and lipid-based nanocarriers, have shown particular promise for this compound and similar terpenes. [4] These systems enhance this compound's aqueous solubility, protect it from environmental degradation, reduce volatility, and improve controlled release characteristics. For instance, incorporating this compound into nanoemulgels has demonstrated excellent stability, homogeneity, and acceptable droplet size while providing enhanced wound healing activity in both in vitro and in vivo evaluations. [4] Similar success has been reported with liposomal formulations and cyclodextrin complexes for comparable monoterpenes, significantly improving their pharmaceutical applicability.
Beyond overcoming basic physicochemical limitations, advanced formulation strategies can significantly improve this compound's biopharmaceutical performance. The intense aroma of this compound may impact patient acceptance of final products, which can be mitigated through encapsulation approaches that reduce volatility while maintaining therapeutic efficacy. [4] Furthermore, the lipid-soluble nature of this compound enables it to cross biological barriers such as the blood-brain barrier, opening possibilities for central nervous system applications. [4]
Research on similar terpenes provides valuable insights for this compound formulation development. α-Pinene, a structural analog, has been successfully incorporated into self-nanoemulsifying drug delivery systems (SNEDDS) that significantly enhance in vitro drug release profiles and improve in vivo anti-Parkinson's activity in rodent models. [4] These optimized SNEDDS formulations, typically composed of oil, surfactant, and co-surfactant mixtures, form fine nanoemulsions upon aqueous dilution that promote enhanced drug absorption. Similarly, 1,8-cineole formulations have demonstrated potential as permeation enhancers in transdermal drug delivery systems, effectively transporting both lipophilic and hydrophilic drugs across skin barriers. [4] These formulation approaches could be adapted for this compound to enhance its bioavailability and enable targeted delivery to specific tissues or disease sites.
Principle: This protocol evaluates the antimicrobial efficacy of this compound against bacterial and fungal pathogens using broth microdilution and disc diffusion methods, determining minimum inhibitory concentrations (MICs) and zones of inhibition.
Materials and Reagents:
Methodology:
Principle: This protocol assesses the antioxidant potential of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, quantifying free radical neutralization capacity.
Materials and Reagents:
Methodology:
DPPH radical scavenging assay:
ABTS radical scavenging assay:
Principle: This protocol describes the development and optimization of a self-nanoemulsifying drug delivery system (SNEDDS) for this compound to enhance its aqueous solubility, stability, and oral bioavailability.
Materials and Reagents:
Methodology:
Solubility studies:
Construction of pseudo-ternary phase diagrams:
Preparation and characterization of this compound-SNEDDS:
The biosynthesis of this compound in engineered microorganisms represents a groundbreaking approach for sustainable production. The complete pathway involves coordination between central metabolism, terpenoid precursor synthesis, and specific this compound formation, as illustrated below:
Figure 1: this compound Biosynthetic Pathway in Engineered Microorganisms. The pathway illustrates the conversion of central carbon metabolites through either the native MEP or heterologous MVA pathway to produce IPP and DMAPP, which are condensed to GPP by GPPS enzymes, then cyclized to this compound by this compound synthase (SabS). [6] [7] [1]
Metabolic engineering for enhanced this compound production involves several key strategies:
Pathway Selection: The heterologous mevalonate (MVA) pathway has demonstrated approximately 20-fold higher this compound production compared to the native methylerythritol 4-phosphate (MEP) pathway in engineered E. coli. [7] This is attributed to more efficient precursor flux and reduced regulatory constraints.
Enzyme Optimization: Screening and engineering of geranyl pyrophosphate synthase (GPPS) enzymes significantly impact this compound yield. GPPS from Abies grandis showed superior performance compared to the native E. coli IspA enzyme, producing more specific GPP precursor with less diversion to larger terpenoids. [7]
Precursor Balancing: Fine-tuning the ratio of IPP to DMAPP is critical for maximizing GPP production while minimizing accumulation of inhibitory intermediates. This can be achieved through modulation of IPP isomerase activity and controlled expression of pathway enzymes.
Fermentation Optimization: Fed-batch cultivation with controlled glycerol feeding and process parameter optimization (temperature, pH, aeration) enabled achievement of 2.65 g/L this compound titer—the highest reported microbial production to date. [7]
For pharmaceutical application of this compound, establishing rigorous quality control protocols is essential to ensure batch-to-batch consistency, safety, and efficacy. Key quality parameters include identity, purity, potency, and absence of specific contaminants. Analytical methods should be validated according to International Council for Harmonisation (ICH) guidelines. High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) with mass spectrometry are recommended for this compound quantification and purity assessment. These methods can detect and quantify this compound in the presence of potential impurities such as other terpenes, solvents, or degradation products.
Specifications for pharmaceutical-grade this compound should include:
Comprehensive safety evaluation of this compound is necessary before widespread pharmaceutical application. While this compound is "generally recognized as safe" (GRAS) as a flavoring agent and food additive, its use as a pharmaceutical ingredient requires more extensive toxicological assessment. [2] Recommended safety studies include:
Regulatory approval pathways for this compound will depend on the intended use and claimed therapeutic indications. For use as an excipient or penetration enhancer, this compound may be approved through drug master files. As an active pharmaceutical ingredient, it would require inclusion in a new drug application with supporting preclinical and clinical data. Documentation of this compound's natural occurrence in foods and traditional use history may support its Generally Recognized as Safe (GRAS) status for specific applications, potentially streamlining regulatory approval. [2]
This compound represents a promising pharmaceutical agent with multiple therapeutic applications and formulation advantages. Its demonstrated anti-inflammatory, antimicrobial, and antioxidant activities, combined with its penetration-enhancing properties, position it as a valuable compound for drug development. The establishment of efficient microbial production platforms has addressed previous supply limitations, enabling more extensive pharmaceutical evaluation and potential commercialization. [7]
Future research should focus on clinical translation of this compound's therapeutic potential, with particular emphasis on well-designed preclinical studies and eventually human trials. Further exploration of its mechanisms of action at the molecular level will provide deeper understanding of its pharmacological properties. Additionally, development of innovative delivery systems specifically optimized for this compound's unique physicochemical characteristics will enhance its bioavailability and therapeutic efficacy. As consumer preference for natural therapeutics continues to grow, this compound is well-positioned to become a valuable addition to the pharmaceutical arsenal, particularly for topical applications, combination therapies, and as a green alternative to synthetic penetration enhancers.
Sabinene (C₁₀H₁₆) is a naturally occurring bicyclic monoterpene that serves as a significant aromatic constituent in various essential oils, herbs, and spices. This compound is scientifically identified as 4-methylidene-1-(1-methylethyl)bicyclo[3.1.0]hexane or 4-methylene-1-propan-2-ylbicyclo[3.1.0]hexane, reflecting its complex bicyclic molecular architecture. [1] [2] this compound exhibits a pleasing aromatic profile that ranges from fresh and woody to spicy and citrusy, making it highly valuable across multiple industries including fragrance, flavor, pharmaceuticals, and industrial manufacturing. [3] The compound typically presents as a clear, pale yellow to colorless liquid with a boiling point of approximately 164°C (327.2°F) and flash point of 37°C (98.6°F), indicating moderate volatility with specific safety considerations for handling and storage. [4]
The natural occurrence of this compound spans a diverse spectrum of botanical sources, with varying concentrations contributing to the characteristic aromas of each plant. Notable sources include black pepper, nutmeg, carrot seed oil, tea tree oil, Norway spruce, and various spices such as basil, marjoram, cloves, and cardamom. [1] [4] The concentration ranges significantly among different sources – while it constitutes approximately 10% of carrot seed oil, it can reach up to 69% in cassis bud oil, demonstrating substantial natural variation. [1] This widespread distribution across the plant kingdom, combined with its versatile aromatic properties, has established this compound as a valuable natural ingredient with extensive commercial applications.
Table 1: Quantitative Analysis of this compound Applications Across Industries
| Application Sector | Specific Uses | Functional Role | Performance Characteristics |
|---|---|---|---|
| Fragrance & Perfumery | Perfumes, essential oils, aromatherapy, shampoos, body washes, lotions | Provides warm, herbal, citrusy notes; foundational scent component | Creates long-lasting aroma; contributes to top/middle notes in fragrance pyramids |
| Food & Beverage | Spice and citrus-based flavorings, beverages, confectionery, baked goods, syrups | Flavor enhancer with woody, citrusy, herbal notes | Imparts characteristic spiciness to black pepper; contributes to citrus flavor profiles |
| Industrial Manufacturing | Resins, coatings, air fresheners, candles, room sprays, diffusers, cleaning products | Chemical intermediate; provides woody, herbal aroma | Serves as polymer intermediate; masks chemical odors in cleaning formulations |
| Agriculture & Animal Care | Pet shampoos, hygiene products, biodegradable repellents, eco-friendly pesticides | Provides pleasant scents; active repellent component | Natural alternative to synthetic insecticides; enhances product acceptability |
| Therapeutics & Cosmetics | Anti-inflammatory formulations, antimicrobial products, antioxidant applications | Bioactive component with multiple therapeutic activities | Addresses skin conditions, arthritis pain, digestive issues through documented biological activities |
In fragrance and perfumery, this compound serves as a versatile aromatic ingredient that contributes complex scent dimensions to various formulations. Its multi-faceted aroma profile – combining woody, spicy, and citrusy notes – makes it particularly valuable for creating sophisticated fragrance architectures. [3] In essential oils and aromatherapy applications, this compound occurs naturally in rosemary, black pepper, and nutmeg essential oils, where it contributes to both the therapeutic benefits and the aromatic experience. [3] The compound's excellent solubility in water and alcohol enhances its utility in personal care products such as shampoos, body washes, and lotions, where it provides long-lasting aroma while potentially offering additional therapeutic benefits. [1]
Within the food and beverage industry, this compound functions as a natural flavor enhancer with particular affinity for spice and citrus-based formulations. Its characteristic notes – simultaneously woody, citrusy, and herbal – make it valuable for enhancing the flavor profile of various consumer products. [3] In beverage applications, this compound contributes sophisticated herbal nuances to flavored drinks, while in confectionery and baked goods, it provides complex spicy undertones that complement sweet flavor profiles. [3] The compound is notably responsible for the characteristic spiciness in black pepper, demonstrating its direct impact on fundamental flavor experiences. [1] This diverse flavor-enhancing capability, combined with its natural origin, positions this compound as a valuable ingredient for clean-label product development in the food industry.
Beyond traditional fragrance and flavor uses, this compound demonstrates significant potential in industrial and specialty applications. In industrial and chemical manufacturing, it serves as a valuable intermediate in polymer formulations for resins and coatings, leveraging its chemical structure to contribute to material properties. [3] In home fragrance products including candles, room sprays, and diffusers, this compound provides the foundational woody and herbal notes that define many popular scent profiles. The compound's aromatic masking properties also make it valuable in cleaning products and detergents, where it imparts a pleasant woody, herbal aroma while potentially contributing antimicrobial benefits. [3]
The agricultural sector utilizes this compound in specialized formulations for livestock and pet care products, where it adds pleasant scents to hygiene formulations, enhancing product acceptability. [3] Perhaps more significantly, this compound shows promise in biodegradable repellent formulations, serving as a natural insect deterrent in eco-friendly pesticide products. [3] Research has also explored this compound's potential as a biofuel feedstock due to its high energy density, low freezing point, and high flash point, which make it suitable for application as an additive or substitute for chemicals used in high-performance, high-density aviation fuel manufacturing. [5] This diverse application spectrum underscores this compound's versatility and highlights its potential in sustainable industrial developments.
This compound exhibits a diverse range of biological activities that support its therapeutic potential and extend its applications beyond fragrance and flavor into pharmaceutical and cosmetic domains. Research has documented several significant bioactivities, including anti-inflammatory, anti-fungal, antimicrobial, antioxidant, and antibacterial properties. [4] These activities form the basis for potential applications in soothing problematic skin conditions, relieving arthritis pain, and aiding digestion. [4] The anti-inflammatory properties are particularly relevant for topical formulations targeting inflammatory skin conditions or musculoskeletal pain, while the antimicrobial and antifungal activities support its use in preservation systems and antimicrobial products.
The molecular mechanisms underlying these bioactivities involve complex interactions at the cellular level. While complete mechanistic pathways continue to be elucidated, research indicates that this compound's antimicrobial activity may relate to its ability to disrupt microbial membranes, similar to its analog terpinene. [5] Studies suggest that this compound might insert into cell membranes and widen the gap between phospholipid molecules, potentially causing loss of membrane protein stability and leading to ion leakage, cell lysis, and eventual cell death in microorganisms. [5] Additionally, its antioxidant capacity enables this compound to prevent oxidative damage to other molecules in the body, potentially contributing to protective effects against oxidative stress-related damage. [4] These mechanistic insights, though preliminary, provide scientific rationale for the traditional uses of this compound-rich plants in various medicinal applications.
The industrial utilization of this compound faces significant challenges related to sustainable production, as traditional extraction from plant sources is constrained by low natural concentrations and variability. [5] In response, biotechnological approaches have emerged as promising alternatives for this compound production. Metabolic engineering has enabled this compound biosynthesis in engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae through the introduction of heterologous pathways using renewable sugars as carbon sources. [5] These biosynthetic pathways typically involve the mevalonate (MVA) pathway and/or the methylerythritol 4-phosphate (MEP) pathway to produce the key C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which then undergo condensation by GPP synthase (GPPS) to form geranyl diphosphate (GPP), the direct precursor for this compound through the action of this compound synthase (SabS). [5]
A significant limitation in microbial this compound production is the inherent toxicity of this compound to host organisms, which inhibits cell growth and limits production efficiency. [5] Research has demonstrated that this compound tolerance can be significantly improved through adaptive laboratory evolution (ALE), where serial passaging of microorganisms in media with gradually increasing this compound concentrations selects for resistant mutants. [5] Genomic studies of evolved this compound-tolerant strains have identified specific genes (ybcK, ygiZ, and scpA) that contribute to enhanced tolerance when overexpressed. [5] These tolerance mechanisms include maintenance of normal cell morphology under this compound stress and potentially enhanced membrane stability, representing crucial advances for improving this compound production titers in industrial bioprocesses.
Table 2: Standard Operating Procedure for this compound Quantification in Plant Materials
| Process Step | Technical Specifications | Quality Control Measures |
|---|---|---|
| Sample Collection | Use fresh plant material; record storage duration and conditions | Document botanical source, harvesting date, storage history |
| Sample Preparation | Slice material to 3cm × 3cm × 5.5cm pieces; adjust to ~50g exact weight | Standardize cutting dimensions; use analytical balance (±0.0001g) |
| Volatile Collection | Use three-bed sorbent tube (Tenax TA, Carbopack B, Carboxen 1000); flow rate: 50 mL/min for 1 minute | Condition sorbent tubes prior to use; verify flow rate calibration |
| Temperature Control | Maintain 25°C using temperature-controlled water bath | Monitor temperature continuously; allow equilibration time |
| Extract Storage | Store extracts at -20°C in sealed containers if not analyzed immediately | Limit storage duration; protect from light exposure |
For the reliable quantification of this compound in various matrices, appropriate sample preparation is crucial. The sorbent tube sampling method provides an effective approach for capturing volatile compounds emitted from plant materials. [6] This protocol utilizes a three-bed sorbent tube containing 100 mg of Tenax TA, Carbopack B, and Carboxen 1000 in a stainless steel tube holder (9 cm length, 6 mm OD, 5 mm ID). [6] The prepared plant sample (approximately 50 g) is placed in a 750 mL impinger, with the gas inlet connected to a nitrogen source and the outlet connected to the sorbent tube. Volatiles are flushed onto the sorbent tube by pumping nitrogen through the system at a controlled flow rate of 50 mL·min⁻¹ for 1 minute, with temperature maintained at 25°C using a precision water bath. [6] This standardized approach ensures consistent recovery of this compound and other volatile compounds for subsequent analysis.
Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard for this compound identification and quantification. The analytical procedure begins with thermal desorption of the sorbent tubes or direct injection of liquid extracts into the GC system. For comprehensive analysis, researchers can employ the Effective Carbon Number (ECN) approach to quantify this compound and related compounds, particularly when authentic standards are unavailable. [6] The ECN method calculates response factors based on molecular structure using the formula: ECN = I × (CNE of C) + J × (CNE of H) + K × (CNE of O) + (CNE of >C=O) + M × (CNE of -O-) + N × (CNE of -CH₃), where contribution values are: C = 1, H = -0.035, O = 0, >C=O = -0.95, -O- = 0.55, and -CH₃ = 0.15. [6] This predictive approach enables reliable quantification of this compound without pure standards, facilitating analysis in complex natural mixtures.
For enhanced analytical accuracy when standards are available, external calibration with authentic this compound standards is recommended. Calibration curves should be prepared across an appropriate concentration range, typically from detection limit to upper quantification limit, with a minimum of five concentration levels. [6] Quality control measures should include method blanks, replicate analyses, and continuing calibration verification samples. Advanced data processing can employ computer vision approaches, where pattern recognition algorithms combined with untargeted and targeted (UT) fingerprinting generate composite Class Images for representative sample classes, enabling effective realignment and registration against comprehensive feature templates for augmented comparative visual analysis. [7] This sophisticated approach facilitates detection of this compound and related compounds with high sensitivity and molecular resolution, even in complex biological samples.
Diagram 1: Analytical workflow for this compound quantification in plant materials, showing both standard and advanced computational pathways
This compound biosynthesis in natural systems and engineered microorganisms occurs through universal terpenoid precursors via the methylerythritol phosphate (MEP) pathway in plants and bacteria or the mevalonate (MVA) pathway in eukaryotes and some prokaryotes. [5] Both pathways converge on the production of the key C5 building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The subsequent pathway involves condensation of one DMAPP molecule with one IPP molecule to form geranyl diphosphate (GPP), catalyzed by GPP synthase (GPPS). [5] The final committed step in this compound biosynthesis is the cyclization of GPP to this compound, catalyzed by the enzyme this compound synthase (SabS), which has been identified and cloned from various plant species including Salvia pomifera. [5]
Metabolic engineering approaches for this compound production typically involve introducing heterologous pathways into suitable microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. [5] For E. coli, which naturally possesses the MEP pathway, engineering strategies often focus on optimizing flux through this native pathway while introducing the this compound synthase gene. In S. cerevisiae, which naturally employs the MVA pathway, similar optimization principles apply. [2] Research has demonstrated that engineering the native ERG20p (GPPS) in S. cerevisiae to function more effectively as a GPP synthase, combined with expression of this compound synthase from S. pomifera, enabled this compound production of 17.5 mg/L in flask fermentation. [2] These systematic engineering approaches demonstrate the feasibility of microbial this compound production as a sustainable alternative to plant extraction.
A significant challenge in microbial this compound production is the inherent toxicity of this monoterpene to host organisms, which limits production titers and overall process efficiency. [5] Research has shown that this compound, similar to its analog terpinene, likely inserts into cell membranes and widens gaps between phospholipid molecules, causing loss of membrane protein stability, potassium ion leakage, and ultimately cell lysis and death. [5] To address this limitation, adaptive laboratory evolution (ALE) has been successfully employed to enhance this compound tolerance in production hosts. This process involves serial passaging of microorganisms in media supplemented with gradually increasing concentrations of this compound, selecting for mutants with enhanced tolerance phenotypes. [5]
Genomic and transcriptomic analyses of evolved this compound-tolerant strains have identified several key genes involved in tolerance mechanisms, including ybcK (of the DLP12 family), ygiZ (encoding an inner membrane protein), and scpA (encoding methylmalonyl-CoA mutase). [5] Reverse engineering experiments demonstrated that overexpression of these genes significantly enhanced this compound tolerance in native E. coli BL21(DE3) strains – by 127.7%, 71.1%, and 75.4% for ybcK, ygiZ, and scpA, respectively. [5] Furthermore, these tolerance engineering strategies also rescued cell morphology defects induced by this compound stress and increased this compound production in engineered strains, demonstrating the interconnection between tolerance and production capacity. These approaches represent crucial advances for industrial-scale microbial production of this compound and other toxic terpenoids.
Diagram 2: this compound biosynthesis pathways showing natural routes and engineering targets for improved production
Proper storage and handling of this compound are critical considerations for maintaining compound integrity and ensuring workplace safety. This compound should be stored in a cool, dry, well-ventilated area away from heat sources, sparks, open flames, and oxidizing agents. [3] The compound must be kept in sealed containers specifically designed for chemical storage to prevent oxidation and evaporation, which could alter its chemical composition and aromatic properties. [3] Due to its classification as a flammable liquid with a flash point of 37°C (98.6°F), special precautions are necessary to minimize fire hazards in laboratory and industrial settings. [3] [4]
Safe handling practices require the use of appropriate personal protective equipment (PPE), including protective gloves and safety goggles to prevent direct skin and eye contact. [3] Handling should be conducted in a well-ventilated space or under fume extraction to avoid inhalation of vapors, which may cause respiratory discomfort. [3] For transfer operations or when working with larger quantities, additional protective measures such as chemical-resistant aprons and face shields should be considered. All equipment and containers that come into contact with this compound should be properly grounded to prevent static discharge, and fire safety equipment including appropriate extinguishers should be readily accessible in storage and handling areas.
This compound is formally classified as a flammable liquid and irritant, requiring appropriate hazard communication and safety protocols. [3] From a health perspective, this compound exposure may cause eye and skin irritation as well as mild respiratory discomfort. [3] Comprehensive first aid measures should be implemented for potential exposure scenarios. For inhalation exposure, immediately move the affected person to fresh air and seek medical attention if symptoms persist. [3] In case of skin contact, wash thoroughly with soap and water, removing contaminated clothing. For eye exposure, immediate rinsing with copious amounts of water for several minutes is essential, with medical assistance sought if irritation continues. [3]
Emergency procedures should address the flammable nature of this compound, with fire suppression methods appropriate for flammable liquids (Class B fires). Small fires can be extinguished using carbon dioxide, dry chemical, or foam extinguishers, while large fires may require water spray or fog to cool exposed containers and protect firefighters. [3] Environmental precautions include preventing material from entering drains or watercourses, as this compound may cause toxicity to aquatic organisms. Spill management procedures should involve containing the spill with inert absorbent material, avoiding ignition sources, and ventilating the area thoroughly. Proper disposal should follow local regulations for flammable hazardous waste, with contaminated packaging treated as unused product.
This compound represents a versatile natural monoterpene with extensive applications in fragrance, flavor, and industrial sectors, supported by its complex aromatic profile and diverse biological activities. The continued development of analytical methods for this compound quantification and characterization, including advanced computational approaches like computer vision and pattern recognition algorithms, will enhance our understanding of its properties and behavior in complex mixtures. [7] Furthermore, biotechnological advances in microbial production through metabolic engineering and tolerance enhancement offer promising pathways for sustainable this compound production, potentially reducing dependence on plant extraction methods. [5]
Future research directions should focus on elucidating structure-activity relationships to better understand the connection between this compound's molecular features and its sensory and biological properties. Additionally, clinical investigations of its purported therapeutic benefits would strengthen its application in pharmaceutical and cosmetic formulations. As analytical technologies continue to advance, particularly in the realm of multi-omics approaches and computational analytics, our ability to characterize this compound's effects in complex biological systems will significantly improve. These developments will likely expand this compound's applications into new domains, including advanced materials, sustainable fuels, and novel therapeutic agents, further solidifying its importance as a valuable natural product with significant commercial and scientific relevance.
Many valuable microbial fermentation products, including sabinene, are organic solvents that exhibit toxicity to the host cells [1] [2]. This toxicity inhibits cell growth and ultimately limits the efficiency and final titer of the biosynthesis process [1]. Improving the host's tolerance to these toxic products is therefore a critical step in developing a viable microbial production system [2].
Researchers have successfully used several strategies to enhance microbial tolerance to this compound and similar terpenes. The table below summarizes the key methods and their outcomes.
| Method | Key Findings/Genes Identified | Experimental Outcome |
|---|---|---|
| Adaptive Laboratory Evolution (ALE) | Serial passaging of E. coli in increasing this compound concentrations resulted in evolved strain XYF(DE3) [1]. | Evolved strain showed 8.43-fold higher this compound production (191.76 mg/L) and grew normally in 0.6 g/L this compound, a concentration that inhibited the parent strain [1]. |
| Reverse Engineering & Gene Overexpression | Identified ybcK, ygiZ, and scpA as critical for tolerance via transcriptome analysis of evolved strain [1]. | Overexpression in base E. coli BL21(DE3) increased tolerance by 127.7% (ybcK), 71.1% (ygiZ), and 75.4% (scpA). ygiZ and scpA overexpression also increased this compound production [1]. |
| Genomic Library Screening (for pinene) | A shotgun library screen identified acrB, flgFG, motB, ndk as associated with pinene tolerance [3]. | Promoter engineering of acrB, flgFG, and ndk increased pinene production by 2.1 times, demonstrating a transferable method for terpene tolerance [3]. |
The molecular mechanisms underlying improved this compound tolerance involve specific genes related to cellular stress response and membrane integrity.
Here are detailed methodologies for key experiments you can include in your technical guides.
This protocol is based on the work that created the this compound-tolerant strain XYF(DE3) [1].
This protocol outlines how to identify and test key genes from an evolved strain [1].
To set realistic expectations for your users, the table below lists reported production titers for this compound in engineered E. coli.
| Engineered Strain / System | Key Features | Reported this compound Titer | Citation |
|---|---|---|---|
| Evolved Strain XYF(DE3) | Adaptive Laboratory Evolution (ALE) with MVA pathway & synthases | 191.76 mg/L (in shake-flask) | [1] |
| Engineered E. coli (HB4) | Heterologous MVA pathway, GPPS2 from A. grandis, SabS1 from S. pomifera | 2.65 g/L (in fed-batch fermentation) | [4] [5] [6] |
For a clear visual guide, the following diagram summarizes the core experimental strategies for improving product tolerance, integrating the methods discussed above.
Here are answers to common challenges you might encounter during sabinene fermentation, based on current research.
Q1: My this compound titers are much lower than expected. What could be the cause?
Q2: What are the best microbial hosts and feedstocks for a cost-effective process?
Q3: The host strain shows poor growth after this compound accumulation. How can I improve tolerance?
The table below summarizes quantitative data and key findings from recent studies to help you compare optimization approaches.
| Strategy / Factor | Host Organism | Key Intervention / Finding | Reported this compound Titer | Citation |
|---|---|---|---|---|
| Pathway Engineering | E. coli | Use of heterologous MVA pathway vs. native MEP pathway | 44.74 mg/L (MVA) vs. ~2 mg/L (MEP) | [1] [2] |
| Enzyme Selection | E. coli | Use of GPPS2 from Abies grandis vs. native IspA | 2.07 mg/L (GPPS2) vs. 0.96 mg/L (IspA) | [1] [2] |
| Strain Improvement | E. coli | Using an adaptively evolved this compound-tolerant host strain | 191.76 mg/L (evolved) vs. 22.76 mg/L (parent) | [3] |
| Fed-Batch Fermentation | E. coli | Optimized fed-batch process with glycerol carbon source | 2.65 g/L | [1] [2] |
| Waste Feedstock Utilization | Ashbya gossypii | Use of corn cob hydrolysate and molasses in shake flasks | 684.5 mg/L | [4] |
Here are detailed methodologies for two critical experiments cited in the research.
This protocol is based on the work that created a highly this compound-tolerant E. coli strain [3].
This protocol outlines the core method for engineering a high-yielding E. coli strain [1] [2].
The following diagrams visualize the core concepts and workflows discussed to aid in understanding.
This diagram shows the engineered metabolic pathway for this compound production, highlighting the key heterologous genes introduced into E. coli [1] [2] [3].
This flowchart outlines the key stages in developing and running a high-yield this compound fermentation process, integrating strategies from the cited research [1] [3].
Sabinene primarily exerts toxicity through membrane disruption. As a hydrophobic monoterpene, it accumulates in and disrupts lipid bilayers, compromising membrane integrity. This can lead to:
Microbial hosts like E. coli have intrinsic defense mechanisms, including:
This guide addresses common problems and solutions when working with this compound-producing microbes.
| Observed Issue | Possible Cause | Recommended Solution |
|---|
| Reduced Growth Rate & Cell Viability | Intracellular this compound accumulation causing membrane damage and stress [1]. | 1. Use two-phase fermentations with organic solvents (e.g., dodecane) for in situ product extraction [2] [3]. 2. Engineer efflux pump systems (e.g., AcrAB-TolC) for enhanced this compound export. 3. Modify host membrane lipids (e.g., increase saturated fatty acid content). | | Low this compound Yields | Toxicity limits final biomass and productivity; precursor flux limitations [2] [3]. | 1. Implement fed-batch fermentation to control growth and production phases [2] [3]. 2. Optimize MVA pathway expression for stronger precursor supply (DMAPP/IPP) [2] [3]. 3. Use weaker promoters for this compound synthase to reduce metabolic burden. | | Genetic Instability & Plasmid Loss | Metabolic burden from high-level expression; toxicity of pathway intermediates. | 1. Chromosomal integration of key pathway genes. 2. Use stable, low-copy-number plasmids. 3. Employ toxic gene circuits that link this compound production to essential gene expression. | | Inconsistent Production Between Batches | Variations in induction timing or culture conditions affecting stress response. | 1. Standardize induction point (e.g., specific OD600) and temperature shift [2] [3]. 2. Use defined media for better reproducibility. 3. Monitor dissolved oxygen to prevent oxygen limitation, which worsens toxicity. |
This plate-based assay visually determines this compound's antimicrobial activity.
This method continuously removes this compound to alleviate host toxicity [2] [3].
Comprehensive genotoxicity studies indicate that this compound does not present a significant genotoxic concern [1].
| Assay Type | Test System | Result |
|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium strains TA98, TA100, TA1535, TA1537; E. coli WP2ᴜᴠʀA | Negative (non-mutagenic) with and without metabolic activation (S9) [1] |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | Negative (non-clastogenic) with and without metabolic activation (S9) [1] |
The following diagrams, created with Graphviz, illustrate the core concepts and strategies discussed.
This diagram shows the engineered pathway in E. coli for producing this compound, highlighting the key genetic modifications.
Here are answers to some common technical challenges in sabinene production:
What are the major bottlenecks in achieving high-yield microbial this compound production? The primary challenges are the low natural yield from microbial cell factories and the high production cost associated with both the fermentation process and the extraction from plant sources [1] [2]. Much of the current research focuses on metabolic engineering to overcome these barriers.
What is the most effective strategy to enhance this compound yield in a microbial host? A highly effective strategy is the genetic engineering of key biosynthetic pathway enzymes. A 2025 study demonstrated significant success by engineering Saccharomyces cerevisiae to overexpress This compound synthase (SabS) and geranyl diphosphate synthase (GPPS). Coupled with optimized fermentation in a low-cost medium like corn hydrolysates, this approach achieved a yield of 60.0 mg/L [1].
How can production costs be reduced without compromising yield? Utilizing inexpensive, renewable raw materials as a culture medium is a key method. Research shows that corn hydrolysates, a cheap source of sugars, can serve as an excellent medium, supporting high-level this compound production while significantly cutting costs [1].
What are the current and potential future industrial applications of this compound? this compound is commercially valuable across several industries. Its current and emerging applications are summarized in the table below [3] [4] [5]:
| Application Sector | Specific Uses |
|---|---|
| Flavors & Fragrances | Aromatic agent in perfumes, food additives, and spicy scents [4] [5]. |
| Pharmaceuticals | Explored for potential therapeutic properties like anti-inflammatory and antimicrobial effects [4]. |
| Agrochemicals | Used in the formulation of various agrochemical products [3]. |
| Fine Chemicals | Acts as a feedstock for synthesizing novel compounds, such as fragrant aldehydes via hydroformylation [5]. |
For researchers planning experiments, here are specific methodologies and quantitative data from recent studies.
This methodology is adapted from a 2025 study that achieved a high yield of 60.0 mg/L using engineered Saccharomyces cerevisiae [1].
Strain Engineering:
Fermentation Process:
Analysis and Quantification:
The table below summarizes this compound yields from different production attempts, highlighting the progress in the field [1] [2].
| Production Method / Host | Key Features / Strategies | Reported Yield |
|---|---|---|
| Engineered *S. cerevisiae* (2025) | Overexpression of SabS/GPPS; CRISPR-Cas9; Corn hydrolysate medium | 60.0 mg/L [1] |
| Engineered *S. cerevisiae* (2025) | Overexpression of SabS/GPPS; Flask fermentation; Optimized conditions | ~23.6 mg/L [1] |
| Microbial Fermentation (Pre-2018) | Use of E. coli and S. cerevisiae heterologous systems; Early-stage research | "Commercial production unavailable due to no applicable manufacturing process" [2] |
The following diagram illustrates the genetic and process engineering strategy for enhancing this compound production in yeast, based on the successful protocol.
If your experiments are not achieving the expected yields, follow this logical troubleshooting path to identify potential problems.
This section provides a step-by-step methodology for performing ALE to enhance this compound tolerance in E. coli, based on established protocols [1].
Step 1: Determine the Minimum Inhibitory Concentration (MIC) Inoculate 500 μL of a seed culture of your strain (e.g., E. coli BL21(DE3)) into saline bottles containing 50 mL of LB medium. Supplement the medium with this compound to create a range of final concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, and 4.0 g/L). Seal the bottles and cultivate them in a shaker at 37°C for 24 hours. The MIC is identified as the lowest concentration that almost completely inhibits growth, which for BL21(DE3) was found to be 3.5 g/L [2] [1].
Step 2: Perform Serial Passaging Inoculate 500 μL of seed culture into 50 mL of LB medium supplemented with this compound at a concentration just below the MIC (e.g., 3.0 g/L). Cultivate at 37°C for 24 hours. Then, transfer 1% of this culture (inoculation scale) into fresh medium with the same this compound concentration for another 24-hour cycle [1].
Step 3: Gradually Increase Selection Pressure After the strain adapts (typically after 2 propagation cycles at a given concentration), increase the this compound concentration in the fresh medium in increments (e.g., 0.6 g/L steps). Continue this serial passaging with increasing concentrations until the desired tolerance level is achieved (e.g., up to 12 g/L) [2] [1].
Step 4: Isolate and Validate Evolved Strains Once a stable, tolerant population is obtained (e.g., after culturing for 3 cycles at the highest concentration), isolate single colonies via plate streaking. Validate the improved tolerance of the evolved strain (e.g., named XYF(DE3)) by comparing its growth curve with the parental strain in the presence of a sub-lethal concentration of this compound [2] [1].
The workflow below summarizes the key stages of this ALE process.
Genomic and transcriptomic analyses of an ALE-evolved E. coli strain revealed multiple genes involved in this compound tolerance. Reverse engineering confirmed that overexpressing the following genes significantly improved tolerance in the parental BL21(DE3) strain [2] [3] [4].
The table below summarizes the quantitative improvements from overexpressing these genes.
| Gene | Function | Tolerance Increase in BL21(DE3) | Impact on this compound Production |
|---|---|---|---|
| ybcK | DLP12 prophage gene | 127.7% | Not Specified |
| ygiZ | Inner membrane protein | 71.1% | Increased [2] |
| scpA | Methylmalonyl-CoA mutase | 75.4% | Increased [2] |
Table 1: Key genes identified for improving this compound tolerance and production in E. coli via reverse engineering.
The following diagram illustrates the logical workflow from ALE to the identification and validation of these key genes.
Problem: Slow or no growth after increasing this compound concentration. Solution: The concentration jump may be too large. Reduce the increment size (e.g., from 0.6 g/L to 0.3 g/L) and ensure more propagation cycles (e.g., 3-4) at each intermediate concentration before proceeding [2] [5].
Problem: Evolved strain loses tolerance after long-term storage or without selective pressure. Solution: This indicates genetic instability. Isolate multiple clones at the end of ALE and re-test their tolerance. For long-term applications, identify the key genetic mutations responsible (e.g., via genome resequencing) and engineer them into a clean genetic background for a more stable phenotype [2] [3].
Problem: Evolved strain is tolerant but does not produce more this compound. Solution: Tolerance mechanisms may re-route metabolic resources. Ensure your production plasmids are transformed into the evolved strain after ALE. Screening multiple evolved isolates can also help find those that couple tolerance with high production [2] [6].
For your reference, the foundational study achieved the following results using the described ALE approach in E. coli BL21(DE3) [2] [3] [7]:
| Experimental Metric | Parental Strain BL21(DE3) | Evolved Strain XYF(DE3) | Improvement |
|---|---|---|---|
| Max. Tolerated this compound | ~3.5 g/L (MIC) | 12 g/L | ~3.4-fold |
| Growth with 0.6 g/L this compound | Distinct growth retardation | Normal growth | Significant |
| This compound Production (Glucose) | 22.76 mg/L | 191.76 mg/L | 8.43-fold |
| Key Mutations | - | 244 SNVs, 26 Indels | Hypermutator phenotype |
Table 2: A summary of key experimental outcomes from the ALE study on E. coli for this compound tolerance.
I hope this technical guide provides a solid foundation for your work. The integration of ALE with omics technologies and reverse engineering is a powerful strategy for developing robust microbial cell factories.
This section addresses the most common challenges researchers face during microbial this compound production.
| Problem Area | Possible Cause | Recommended Solution | Key Findings from Literature |
|---|
| Host Toxinity & Cell Growth Inhibition | this compound disrupts cell membranes, causing K+ leakage and cell lysis [1]. | • Adaptive Laboratory Evolution (ALE): Serial passaging in increasing this compound concentrations to evolve tolerant strains [1].
• Gene Overexpression: Overexpress ybcK, ygiZ, or scpA in E. coli, shown to increase tolerance by 127.7%, 71.1%, and 75.4% respectively [1]. | An evolved E. coli strain (XYF(DE3)) showed normal growth in 0.6 g/L this compound and produced 191.76 mg/L, an 8.43-fold increase over the parent strain [1]. |
| Inefficient Precursor Supply | Native MEP pathway in E. coli is tightly regulated and supplies insufficient GPP [2]. | • Express a Heterologous MVA Pathway: Provides a more efficient and regulated supply of IPP and DMAPP [2].
• Screen GPP Synthases: Use specific GPPS (e.g., from Abies grandis) instead of the native E. coli IspA, which produces unwanted larger prenyl diphosphates [2]. | In E. coli, switching from the MEP to the heterologous MVA pathway increased this compound titer from ~2 mg/L to 44.74 mg/L [2]. |
| Suboptimal Bioprocess Conditions | The choice of carbon source can affect promoter strength and metabolic flux [1] [2]. | • Optimize Carbon Source: Test glycerol vs. glucose. Glycerol can avoid potential glucose inhibition of promoters like T7 [1] [2].
• Use Fed-Batch Fermentation: With optimized medium, this can drastically improve titer and productivity [2]. | In one study, using glycerol instead of glucose increased this compound production in a base strain from 22.76 mg/L to 145.92 mg/L [1]. Fed-batch fermentation has achieved a titer of 2.65 g/L [2]. |
| Limited Production in Non-Bacterial Hosts | Yeast and fungi may have low precursor flux toward monoterpenes (GPP) [3]. | • Engineer Precursor Pools: In Ashbya gossypii, overexpress endogenous HMG1 and ERG12 to enhance the MVA pathway [3].
• Utilize Orthogonal Pathways: Introduce a heterologous NPP synthase pathway to provide an alternative cis-prenyl precursor [3]. | Engineered A. gossypii using agro-industrial wastes produced 684.5 mg/L of this compound in flask cultures [3]. |
Different microbial hosts and pathway configurations offer distinct advantages. The table below summarizes key data from the literature to help select a suitable system.
| Host Organism | Key Engineering Strategy | Maximum Reported this compound Titer | Carbon Source(s) Used | Citation |
|---|---|---|---|---|
| E. coli BL21(DE3) | Heterologous MVA pathway + GPPS2 (A. grandis) + SabS1 (S. pomifera); Fed-batch fermentation | 2.65 g/L | Glycerol [2] | [2] |
| E. coli XYF(DE3) (Evolved) | ALE for this compound tolerance; Heterologous MVA pathway | 191.76 mg/L (8.43x increase over parent) | Glucose [1] | [1] |
| Ashbya gossypii | Overexpression of HMG1, ERG12; Heterologous NPP synthase & this compound synthase; Use of agro-industrial waste |
684.5 mg/L | Corn cob hydrolysate & molasses [3] | [3] |
Here are condensed methodologies for key experiments cited in the FAQs.
This protocol outlines the process to generate a this compound-tolerant strain.
This protocol describes how to evaluate different terpene synthases and precursor pathways.
erg20F95W) that has reduced FPP synthase activity, thereby accumulating more GPP.The following diagram illustrates the primary metabolic pathways engineered in microbial hosts for this compound production. It integrates the native MEP pathway, the heterologous MVA pathway, and the key engineering targets.
The main hurdles you will encounter are:
| Challenge | Description & Impact |
|---|---|
| Complex Mixtures [1] | Natural sources contain many terpenes/terpenoids with similar structures. Isolating a single compound like this compound is technically difficult. |
| Similar Physicochemical Properties [2] [1] | Compounds like this compound, limonene, and α-terpineol have very close boiling points and polarities, making separation by standard distillation or chromatography inefficient and low-yield. |
| Low Natural Abundance [2] | This compound is often a minor component in extracts. Processing large volumes of raw material is required to obtain small amounts, which is not cost-effective. |
| Instability of Isomers [3] | This compound hydrate isomers can be unstable and convert to other compounds like terpinen-4-ol, affecting the purity and consistency of your final product. |
Here are solutions to common problems, based on current methodologies.
FAQ 1: How can I improve the separation of this compound from a complex terpene mixture? Challenge: Co-elution or co-precipitation of this compound with compounds of similar structure, such as limonene or α-terpineol [1].
Solution: Employ Supercritical Fluid Fractionation (SFF) with CO₂. This technique is superior for separating complex mixtures due to the tunable solvent power of CO₂ [1].
FAQ 2: How can I obtain high-purity this compound hydrate crystals? Challenge: this compound and its derivatives are typically liquid at room temperature. Large-scale purification of compounds like (E)-(R)-4-thujanol (a this compound hydrate isomer) from oils is hampered by complex mixtures [2].
Solution: Use a green crystallization approach by selecting a plant strain that overproduces the target compound and leveraging its physical properties [2].
FAQ 3: What are the optimal conditions for the microbial production of this compound? Challenge: When using engineered E. coli, achieving a high titer and conversion efficiency of this compound from a renewable carbon source can be difficult [4].
Solution: Optimize the metabolic pathway and fermentation conditions [4].
The table below summarizes key solubility and antimicrobial data to inform your experimental design and application development.
Table 1: Key Experimental Data for this compound and Related Compounds
| Parameter | Value / Finding | Experimental Context | Source |
|---|---|---|---|
| Solubility in SC-CO₂ | Highest at 10 MPa, 40°C | For a model mixture of orange essential oil & α-terpineol (60:40) | [1] |
| Optimal SFF Fractionation | Separator: 8 MPa, 40°C | Precipitated most α-terpineol (though with limonene co-precipitation) | [1] |
| Minimum Inhibitory Concentration (MIC) | B. subtilis: 0.0312 mg/mL S. aureus: 0.0625 mg/mL E. coli: 0.125 mg/mL C. albicans: 0.125 mg/mL | For this compound hydrate (mainly trans-isomer); demonstrates antimicrobial potential | [3] | | Microbial Production Titer | 2.65 g/L | In engineered E. coli using fed-batch fermentation and glycerol | [4] |
The following diagram illustrates the decision pathway for selecting the appropriate purification strategy, based on your starting material and desired outcome.
What are the most common factors that degrade sabinene? The main factors leading to this compound degradation are oxygen availability, elevated temperatures, and exposure to light. These can trigger oxidation, isomerization, and cyclization reactions, altering its chemical structure [1].
What storage conditions are best for preserving this compound? Optimal storage involves low temperatures, anoxic conditions, and darkness. Research on essential oils rich in this compound and other terpenes shows that storage at -20 °C or 4 °C in sealed glass ampoules (which minimize oxygen exposure) results in the least chemical variation over six months [1].
How does temperature specifically affect this compound? Higher temperatures significantly accelerate the degradation of this compound. One study on orange juice terpenes noted that most terpenes decreased at 4°C, while the number of terpenes actually increased during storage at room temperature and 37°C, indicating complex degradation and transformation processes at higher temperatures [2].
Which container materials are best for storing this compound? Sealed glass ampoules are superior for long-term storage as they prevent oxygen from entering. Metallic containers also perform well. Clear glass tubes with caps, especially when exposed to light, offer less protection against degradation [1].
| Problem Suspected | Cause & Evidence | Recommended Action |
|---|---|---|
| Loss of Potency/Content | Oxidation or evaporation due to high temperature or oxygen exposure. Studies show minor constituents like this compound degrade despite storage, but conditions matter greatly [1]. | Store in sealed, air-tight glass vials at or below 4 °C. Avoid frequent warming to room temperature. Use an inert gas headspace like nitrogen or argon [1]. |
| Formation of Degradation Products | Reaction with Ozone (O₃) or photo-oxidation. Research shows this compound readily reacts with ozone, forming products like formaldehyde, acetone, and sabinaketone [3] [4]. A study on sage leaves also confirmed ozone degrades this compound [5]. | Ensure storage in the dark, as light can drive photo-oxidation. In laboratory air, use scrubbers to remove ozone if necessary, especially for highly sensitive experiments [5]. |
| Inconsistent Experimental Results | Uncontrolled degradation during storage leading to variable purity. The chemical profile of an essential oil can change over time, impacting biological activity and experimental reproducibility [1]. | Implement quality control: routinely analyze this compound content using GC-MS or a rapid GC-FID method [5]. Use fresh batches or confirm purity before critical experiments. |
This protocol is adapted from a comprehensive stability study on essential oils [1].
This protocol provides a fast method to check this compound content before experiments [5].
The diagram below summarizes the key degradation threats to this compound and the corresponding preservation strategies, forming a complete stability management workflow.
The following table summarizes critical factors to consider when optimizing sabinene synthase activity, based on recent research.
| Parameter | Optimal Conditions / Strategies | Key Findings & Rationale |
|---|
| Catalytic Metal Ions | Mn²⁺ or Co²⁺ [1] Alternative: Mg²⁺ or Ni²⁺ [1] | Mn²⁺ or Co²⁺ provide optimal catalytic activity for this compound synthase from Thuja plicata; Mg²⁺ supports more modest activity [1]. | | Enzyme Engineering (Rational Design) | Target: Active site residue F482 in P. lactiflora pinene synthase [2]. Technique: Site-directed mutagenesis (e.g., F482A/V/I/T) [2]. | A single mutation (F482A) can completely convert pinene synthase into a this compound synthase, demonstrating high active site plasticity [2]. | | Enzyme Engineering (Directed Evolution) | Platform: Yeast OrthoRep system [3]. Strategy: Continuous in vivo hypermutation coupled with growth selection [3]. | Effective for evolving enzymes to work well in non-native chassis (e.g., plant cells) and for improving core catalytic properties without needing structural data [3]. | | pH Range | Stable across a broad range (e.g., pH 3.0–11.0 for a related engineered lyase) [4]. | While not specified for this compound synthase, engineering alkaline tolerance in other enzymes shows that testing a wide pH range is critical for finding optimal activity [4]. | | Temperature & Assay Linearity | Conduct time-course experiments at multiple enzyme concentrations to establish the initial velocity region [5]. | Using too much enzyme leads to rapid substrate depletion and non-linear progress curves. The goal is a period where product formation is linear over time (initial velocity) [5]. | | Substrate Concentration (Kinetics) | Use substrate concentrations at or below the Km value [5]. Typical GPP Km: ~6.1 μM to 33.5 μM (for Thyme this compound hydrate synthases) [6]. | Running assays at or below the Km ensures the reaction velocity is sensitive to substrate concentration, which is crucial for accurately measuring the effect of inhibitors or optimized conditions [5]. |
Here are detailed methodologies for key experiments cited in the support guides.
This protocol is essential for setting up any subsequent kinetic assay [5].
This protocol is based on studies that successfully altered product profiles in terpene synthases [2].
The diagram below outlines a logical pathway for diagnosing and resolving low this compound yield.
Q1: My this compound synthase assay shows high background noise. How can I reduce it? A1: Always include a negative control without the enzyme and another without the substrate in your experimental setup. The condition giving the highest background signal should be used for background subtraction in your calculations [5].
Q2: A single point mutation (G458A) in my this compound synthase from Thuja plicata resulted in a complete shift to α-pinene production. Why did this happen? A2: This is a known phenomenon. The G458A substitution alters the active site geometry, effectively reprogramming the transannulation reaction that forms the final bicyclic product. This single change is sufficient to shift the enzyme's function from a this compound synthase to a high-activity α-pinene synthase [1].
Q3: What is a realistic strategy to increase this compound yield in an engineered microbe like yeast? A3: A two-pronged approach is most effective. First, engineer the host's metabolic pathway to increase the supply of the precursor GPP. Second, optimize the culture medium; for instance, using corn hydrolysates as an inexpensive sugar source has been shown to significantly boost this compound production to high levels in engineered S. cerevisiae [7].
| Monoterpene | Reported Biological Activities | Key Research Findings & Mechanisms | Research Status / Notes |
|---|
| Sabinene | - Flavoring/Additive
For researchers designing experiments, here are methodologies commonly used to generate the data discussed.
This protocol is fundamental for establishing baseline biological activity, as seen in research on pinenes and terpinolene [8] [6].
The following diagram illustrates the key steps in this antimicrobial assessment workflow:
This methodology is central to investigating the antitumor properties of compounds like limonene and terpinolene [3] [8].
The experimental workflow for evaluating anticancer mechanisms involves multiple parallel analyses, as shown below:
Given the challenges in sourcing this compound, this bioprocess is a key area of research [1].
| Substance / Essential Oil | Sabinene Content | Assay Type | Antioxidant Activity Result | Key Comparative Findings |
|---|---|---|---|---|
| Pure this compound [1] | N/A | Not specified in study | Cited to have "antioxidant" properties among others. | Specific quantitative data not provided in available text. |
| O. majorana EO [2] | ~5.64% (cis- & trans-Sabinene hydrate) | DPPH, ABTS | IC50: 14.8 µg/mL (DPPH), 212.2 µM Troxol eq (ABTS) | Higher activity than M. spicata and M. longifolia EOs; attributed to high terpin-4-ol, not this compound. |
| Cupressaceae EOs [3] | 0.01% - 36.55% | DPPH, ABTS, FRAP | Varies by species; e.g., J. sabina (36.55% this compound): 1146.12 µM Troxol eq (DPPH) | No direct correlation between this compound content and activity; highest antioxidant activity not in highest-sabinene EOs. |
| Thyme & Oregano EOs [4] | Not a major component | DPPH, ABTS, FRAP | N/A | Carvacrol- and Thymol- type EOs showed "significantly superior" antioxidant capacity versus other chemotypes. |
The comparative data in the table above is derived from standardized, widely recognized antioxidant assays. Here are the detailed methodologies for the key experiments cited.
The following diagram illustrates the general workflow for conducting and analyzing these standard antioxidant assays.
The experimental data suggests several key points for researchers:
For drug development professionals, the path forward involves:
The table below consolidates key experimental findings that validate the anti-inflammatory effects of sabinene.
| Experimental Model | Key Findings on Anti-inflammatory Effects | Effective Concentration/Dosage | Citation |
|---|---|---|---|
| LPS-induced RAW 264.7 macrophages (In vitro) | Inhibited NO production; reduced expression of iNOS, IL-1β, IL-6, IL-27, GM-CSF; suppressed phosphorylation of JNK and p38 MAPK. | Tested alongside 12.3% this compound-containing essential oil [1] | [1] |
| Pentylenetetrazol-induced seizures in mice (In vivo) | Increased anti-inflammatory IL-10 in prefrontal cortex & hippocampus; reduced hippocampal TNF-α & IL-1β; reduced brain oxidative stress markers. | 5 and 10 mg/kg (administered orally) [2] | [2] |
| Starvation-induced atrophy in L6 myotubes (In vitro) | Decreased elevated ROS levels; reduced expression of atrophy-related E3 ubiquitin ligase MuRF-1; suppressed phosphorylation of ERK1/2 and p38 MAPK. | 300 μM [3] | [3] |
| Fasting-induced muscle atrophy in rats (In vivo) | Reduced levels of muscle fiber atrophy and MuRF-1 expression in gastrocnemius muscle. | 6.4 mg/kg body weight (administered orally) [3] | [3] |
For researchers seeking to replicate or understand the validity of these studies, here is a summary of the core methodologies used in the key experiments.
Cell-based assays (Macrophages): The anti-inflammatory activity was evaluated using LPS-induced RAW 264.7 murine macrophage cells [1]. Cells were pre-treated with this compound or a control before LPS stimulation. The anti-inflammatory effect was assessed by measuring:
In vivo animal models:
The anti-inflammatory activity of this compound is mediated through the modulation of several key signaling pathways. The following diagram illustrates the primary mechanisms identified in the searched studies.
The diagram above shows that this compound exerts its effects through a multi-targeted approach:
For your comparative guide, it is crucial to present these findings within their research context.
The table below summarizes the minimum inhibitory concentration (MIC) of sabinene hydrate against various microorganisms, demonstrating its broad-spectrum activity [1] [2] [3].
| Microorganism | Type | MIC (mg/mL) | Notes |
|---|---|---|---|
| Bacillus subtilis | Gram-positive Bacteria | 0.0312 | Most susceptible organism tested [1] [2] [3] |
| Staphylococcus aureus | Gram-positive Bacteria | 0.0625 | Highly susceptible [1] [2] [3] |
| Escherichia coli | Gram-negative Bacteria | 0.125 | [1] [2] [3] |
| Candida albicans | Yeast | 0.125 | [1] [2] [3] |
| Candida krusei | Yeast | 0.25 | [1] [2] [3] |
| Candida parapsilosis | Yeast | 0.75 | Most resistant yeast species [1] [2] [3] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >0.75 | One of the most resistant strains [1] [2] [3] |
| Aspergillus niger | Saprophytic Fungus | >0.75 | One of the most resistant strains [1] [2] [3] |
Key Efficacy Patterns:
The following methodologies are used to evaluate this compound hydrate's antimicrobial properties [1] [2] [3].
Key Experimental Details:
While the exact mechanism of this compound is not fully detailed in the search results, its antimicrobial action is likely related to its status as a hydrophobic compound. It is suggested that it can disrupt microbial cell membranes, a common mode of action for many terpenes [4]. This disruption can compromise membrane integrity, leading to cell death.
Research indicates that this compound and its derivatives hold promise for several applications [1] [4] [5]:
| Terpene | Key Toxicological Findings | Reported Experimental Data | Primary Assays/Species |
|---|---|---|---|
| Sabinene | No observed genotoxicity. Sufficient Margin of Exposure (MOE) for repeated-dose toxicity based on read-across data [1]. | Genotoxicity: Negative in Ames test (up to 5000 μg/plate) and in vitro micronucleus test (up to 200 μg/mL) [1]. | In vitro: Bacterial reverse mutation, human lymphocytes [1]. |
| α-Terpinene | Embryofoetotoxic, neurotoxic, hepatotoxic. Causes memory impairment, neuronal DNA damage, and hepatic oxidative stress [2]. | Developmental Toxicity: Maternally toxic at 125 & 250 mg/kg in rats; reduced fetal weight at 250 mg/kg [2]. Neurotoxicity: Memory impairment at 0.5, 0.75, 1.0 mL/kg in mice [2]. | In vivo: Rat (developmental, hepatic), mouse (neurotoxicity) [2]. |
| d-Limonene | Skin irritant/sensitizer. Male rat-specific nephrotoxicity via α2u-globulin binding; not relevant to humans. Low systemic toxicity [3]. | Repeated Dose: NOAEL of 250 mg/kg/day in rats (oral) [3]. Risk Assessment: Hazard Index of 0.592, indicating low risk [3]. | In vivo: Rat (oral, repeated dose), Human (dermal patch testing) [3]. |
| Terpinolene | Limited toxicity data. Shows some cytotoxicity and oxidative stress in vitro. Not genotoxic in human lymphocytes. Sedative at high doses [4]. | Cytotoxicity: IC₅₀/LD₅₀ values between 50–350 mg/L in various models [4]. Sedative Effect: Observed in mice at 0.1 mg (inhaled) [4]. | In vitro: Human cancer cells, yeast, lymphocytes. In vivo: Mouse (sedation) [4]. |
| α-Pinene | Respiratory & skin irritant. Increased liver weights in chronic inhalation studies. Not genotoxic in standard NTP assays [5] [6]. | Inhalation Toxicity: NOAEL of 25-100 ppm in rodent 3-month studies [6]. Human TK: Rapid absorption & adipose accumulation [6]. | In vivo: Rat & mouse (NTP inhalation), Human (toxicokinetics) [5] [6]. |
For researchers, the methodology behind the data is critical. Here are details of key experiments cited in the comparison.
This is a core dataset for this compound, demonstrating a lack of genotoxic concern.
These studies illustrate a multi-organ toxicological profile.
This study forms the basis for its human risk assessment.
A common mechanism underlying the toxicity of several monoterpenes, such as α-terpinene, involves the induction of oxidative stress. The diagram below illustrates this pathway.
Based on the assembled data, this compound appears to have a favorable toxicological profile among the compared terpenes, with no observed genotoxicity. In contrast, α-terpinene demonstrates the most significant concerns, showing evidence of developmental, neuro-, and hepatotoxicity. d-Limonene and α-pinene present primarily as irritants, with specific, well-understood risks (kidney effects in male rats for limonene, respiratory irritation for pinene) that are considered manageable.
A significant challenge for a direct comparison is the inconsistency in testing methods and the lack of data for this compound in key areas like repeated-dose inhalation toxicity. Future research should focus on:
This compound is a bicyclic monoterpene, and its alcohol derivative, this compound hydrate, is commonly found in the essential oils of various plants. The table below summarizes its core bioactivities:
| Bioactivity | Description & Mechanism | Key Findings |
|---|---|---|
| Antimicrobial Activity [1] | Exhibits broad-spectrum activity; disrupts microbial membranes. Gram-positive bacteria are most susceptible. | Most effective against Bacillus subtilis and Staphylococcus aureus; shows lower efficacy against Gram-negative bacteria like E. coli and fungi such as A. niger [1]. |
| Antioxidant Capacity | Contributes to the overall antioxidant activity of plant essential oils, often in synergy with other compounds. | A chemotype of oregano essential oil rich in this compound/sabinene hydrate was identified, though its specific antioxidant potency is less documented than thymol/carvacrol types [2] [3]. |
The table below details the Minimum Inhibitory Concentration (MIC) of this compound hydrate against various microorganisms, providing key quantitative data for your assessments [1].
| Microorganism | Type | MIC (mg/mL) |
|---|---|---|
| Bacillus subtilis | Gram-positive Bacteria | 0.0312 |
| Staphylococcus aureus | Gram-positive Bacteria | 0.0625 |
| Escherichia coli | Gram-negative Bacteria | 0.125 |
| Candida albicans | Yeast | 0.125 |
| Candida krusei | Yeast | 0.25 |
| Candida parapsilosis | Yeast | 0.75 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >1.0 (Highly Resistant) |
To ensure reproducibility, here are the methodologies from the cited studies.
This compound does not act in isolation; its bioactivity is influenced by the complex chemical profile of the plant's essential oil.
The following diagrams illustrate the proposed antimicrobial mechanism and a generalized experimental workflow for evaluating this compound bioactivity.
Proposed Antimicrobial Mechanism of this compound/Sabinene Hydrate
General Workflow for Essential Oil Bioactivity Research
For researchers in drug development, the data indicates:
The table below summarizes key experimental findings related to sabinene's biological effects and its interaction with microbial systems.
| Study Focus / Assay Type | Experimental Model / System | Key Findings / Parameters Measured | Citation |
|---|---|---|---|
| Neuroprotective Effects | Mouse model (LPS-induced memory decline) | Mitigated memory impairment; reduced AChE activity, MDA, TNF-α, IL-6; increased GSH, GPx. Doses: 5, 10, 20 mg/kg. | [1] |
| Microbial Tolerance & Production | E. coli BL21(DE3) (Adaptive Laboratory Evolution) | Evolved strain (XYF(DE3)) showed 8.43x higher this compound production (191.76 mg/L). Genes ybcK, ygiZ, scpA identified for tolerance. | [2] |
| Biosynthesis Pathways | Review of E. coli & S. cerevisiae systems | Key pathways: MVA or MEP for IPP/DMAPP → GPP → this compound (catalyzed by SabS). | [3] |
For the key studies cited, here are the detailed methodologies employed.
Neuroprotective Study in Mice [1]
Microbial Tolerance & Production in E. coli [2]
The following diagrams illustrate the engineered biosynthetic pathway for this compound in microorganisms and the experimental workflow for enhancing microbial this compound production.
The available data highlights a significant lack of classical pharmacokinetic studies for this compound.
The table below summarizes the primary bioactivities of sabinene observed in animal and in vitro studies. These results form the basis for its potential therapeutic applications.
| Reported Bioactivity | Observed Effects (Preclinical) | Proposed Mechanisms of Action | Key Experimental Models |
|---|---|---|---|
| Neuroprotective [1] | Mitigated memory decline; enhanced locomotor function | Enhanced cholinergic function; decreased oxidative stress & neuroinflammation (reduced TNF-α, IL-6); lowered molybdenum enzymes [1] | LPS-induced neuroinflammation in mice (Y-maze, novel-object recognition tests) |
| Anti-inflammatory [2] | Inhibited pro-inflammatory cytokines and pain | Significantly inhibited production of pro-inflammatory cytokines, chemokines, and nitric oxide; prevented COX-2 expression [2] | LPS/IFNγ-stimulated macrophages; CFA-induced chronic inflammation & carrageenan-induced paw edema in rats |
| Antioxidant [2] [1] | Reduced oxidative damage | Increased glutathione and glutathione peroxidase levels; decreased malondialdehyde [1] | LPS-treated mice (brain tissue analysis) |
| Antimicrobial [3] [4] | Suppressed bacterial growth and biofilm formation | Inhibited cariogenic virulence factors of Streptococcus mutans (potential for cavity prevention) [4] | In vitro studies on Streptococcus mutans |
To support your research and evaluation of the existing data, here are the methodologies from two pivotal studies.
Study on Memory and Neuroinflammation [1]:
Study on Anti-inflammatory and Anti-arthritic Potential [2]:
A thorough, GLP-compliant toxicological assessment indicates that this compound does not present significant genotoxic concerns.
| Assessment Endpoint | Test System | Result | Conclusion |
|---|---|---|---|
| Genotoxicity [2] | Bacterial reverse mutation (Ames test, OECD TG 471) | Negative (no mutagenic activity) | Does not present a concern for genotoxic potential [2] |
| Clastogenicity [2] | In vitro micronucleus test (OECD TG 487) | Negative (no chromosome damage) | Does not present a concern for genotoxic potential [2] |
| Repeated Dose Toxicity [2] | Read-across based on camphene (28-day rat study, OECD 407) | Derived No-AEL of 83.33 mg/kg/day | MOE is sufficient for the current level of use in fragrances [2] |
The following diagrams illustrate the key neuroprotective pathway and the experimental workflow for safety assessment based on the cited research.
The preclinical evidence positions this compound as a promising candidate for further development, particularly for conditions involving oxidative stress and neuroinflammation, like Alzheimer's disease [1]. Its established anti-inflammatory and antioxidant properties, coupled with a clean genotoxicity profile, provide a strong rationale for advancing to clinical trials.
Key areas for future research include:
While a full SAR is not published, several studies highlight this compound's biological activities, which are the starting point for any SAR analysis.
The table below summarizes the key bioactivities and potential molecular targets identified for this compound:
| Bioactivity / Property | Observed Effect / Role | Potential Target / Mechanism | Source Organism / Context |
|---|---|---|---|
| Antidepressant-like activity | Predicted to modulate the serotonin transporter (SERT) [1] | Ligand for SERT (predicted via QSAR model) [1] | Origanium vulgare (oregano) essential oil [1] |
| Effects on Central Nervous System | Possible effects on the central nervous system reported [1] | Not specified [1] | Natural compound with neuroleptic activity [1] |
| Antimicrobial & Antifungal | Exhibits antimicrobial and antifungal properties [1] [2] | Not specified [1] | General biological activity [1] |
| Phytotoxic (Allelopathic) Effect | Considered a major allelochemical in essential oils [3] | Not specified [3] | Systematic review of plant essential oils [3] |
| Green Solvent | Effective solvent for synthesizing thiazolo[5,4-b]pyridine heterocycles [2] | N/A - Application in synthetic chemistry [2] | Derived from biomass (e.g., juniper, black pepper) [2] |
To build a formal SAR for a compound like this compound, researchers typically employ a suite of bioinformatic and experimental techniques. The following workflow outlines a standard approach for building a Quantitative Structure-Activity Relationship (QSAR) model, a core component of SAR analysis [1].
The methodological details from the search results are as follows:
Given the lack of a direct this compound SAR, here is a potential path forward for your research:
Flammable;Irritant;Health Hazard